4-(Difluoromethyl)pyridin-2-amine
Descripción
Propiedades
IUPAC Name |
4-(difluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNARPJWYBRIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346536-47-7 | |
| Record name | 4-(difluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Scalable Synthesis of 4-(Difluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine, a crucial intermediate in the development of various protein kinase inhibitors. The document details and compares different synthetic routes, offering comprehensive experimental protocols for the most efficient methods and presenting quantitative data in a clear, comparative format.
Introduction
This compound is a key building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide focuses on a practical and high-yielding synthetic process that has been successfully applied to large-scale production.
Comparative Analysis of Synthetic Routes
Several synthetic strategies for this compound have been reported. The following table summarizes the quantitative data for the most notable routes, highlighting the advantages of the optimized five-step, two-pot procedure.
| Route | Starting Material | Key Steps | Overall Yield | Scale | Reference |
| Route A | 4-Methylpyridin-2-amine | 1. Boc-protection2. Radical bromination3. Aldehyde formation4. Fluorination5. Deprotection | Low (Bromination step ~10%) | 1-2 g | [1][2] |
| Route B | 2-Aminoisonicotinaldehyde | 1. Fluorination with DAST2. Boc-protection3. Deprotection | Moderate | Lab Scale | [1] |
| Route C | 2-Chloro-4-(difluoromethyl)pyridine | 1. Buchwald-Hartwig amination2. Boc-deprotection | 80% (over 2 steps) | Lab Scale | [1][2] |
| Optimized Route | 2,2-Difluoroacetic anhydride | 1. Acylation2. Enamine formation3. Michael addition4. Cyclization5. Reduction | 46% | Kilogram Scale | [2] |
Optimized Scalable Synthesis Pathway
A highly efficient, five-step, two-pot synthesis starting from the readily available 2,2-difluoroacetic anhydride has been developed, proving to be a scalable, rapid, and high-yielding process.[1][2][3][4] This method avoids the use of sealed vessels for amination, a significant advantage for large-scale industrial production.[1][2][3][4]
Caption: Optimized five-step, two-pot synthesis of this compound.
Experimental Protocols
One-Pot Synthesis of this compound (1) from Nitrile 18
This protocol details the cyclization and reduction steps in the optimized synthesis.
Materials:
-
(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18)
-
Acetic acid
-
Methoxylamine hydrochloride
-
Hydrobromic acid in acetic acid (33%)
-
Zinc dust
Procedure:
-
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (50 g, 0.26 mol, 1 equiv) in acetic acid (500 mL), add methoxylamine hydrochloride (66 g, 0.78 mol, 3 equiv).[1]
-
Stir the resulting yellowish reaction mixture at 50 °C for 7 hours.[1]
-
Cool the mixture to room temperature and add HBr in acetic acid (33%, 89 mL, 0.51 mol, 1.9 equiv).[1]
-
Stir the resulting reaction mixture at 90 °C for 15 hours.[1]
-
After cooling to room temperature, slowly add zinc dust to the mixture and stir for an additional 2 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography to yield this compound.
Large-Scale Synthesis of this compound (1) from Nitrile 18
This protocol is adapted for kilogram-scale production.
Materials:
-
(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18) (3.0 kg, 15.7 mol)
-
Acetic acid (30 L)
-
O-methoxylamine hydrochloride (3.9 kg, 47.1 mol)
-
Hydrobromic acid in acetic acid (33%) (5.5 L, 31.4 mol)
-
Zinc (2.42 kg, 47.1 mol)
Procedure:
-
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (3.0 kg, 15.7 mol, 1 equiv) in acetic acid (30 L), add O-methoxylamine hydrochloride (3.9 kg, 47.1 mol, 3 equiv).[1]
-
Stir the reaction mixture at 50 °C for 7 hours.[1]
-
Cool the mixture to 25 °C and add hydrobromic acid in acetic acid (33%, 5.5 L, 31.4 mol, 2 equiv).[1]
-
Stir the resulting reaction mixture at 90 °C for 12 hours.[1]
-
Degas the mixture with nitrogen and cool to 20 °C.
-
Add zinc (2.42 kg, 47.1 mol, 3 equiv) portion-wise, maintaining the internal temperature below 40 °C.[1]
-
Stir the mixture for an additional 2 hours at room temperature.
-
Filter the reaction mixture and wash the filter cake with acetic acid.
-
The combined filtrates are concentrated, and the product is isolated and purified.
Alternative Synthetic Approaches and Their Limitations
To provide a comprehensive overview, it is important to understand alternative synthetic routes and their associated challenges, which make them less suitable for large-scale production.
Caption: Challenges in alternative synthetic routes for this compound.
Conclusion
The development of a scalable, economical, and practical synthesis is paramount for the industrial production of key pharmaceutical intermediates. The five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride represents a significant advancement in the synthesis of this compound. This method's high yield, avoidance of hazardous reagents and conditions, and proven scalability make it the preferred route for the large-scale manufacturing of this important compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Scalable, Economical, and Practical Synthesis of this compound, a Key Intermediate for Lipid Kinase Inhibitors [edoc.unibas.ch]
- 4. Item - Scalable, Economical, and Practical Synthesis of 4â(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors - figshare - Figshare [figshare.com]
Synthesis of 4-(Difluoromethyl)pyridin-2-amine: A Key Intermediate for Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fluorinated pyridine moiety is a critical pharmacophore in modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased binding affinity, and improved cell permeability to drug candidates. Among these, 4-(difluoromethyl)pyridin-2-amine stands out as a crucial building block in the synthesis of potent and selective kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this key intermediate, including detailed experimental protocols, comparative data on synthetic routes, and the biological context of its application.
Synthetic Strategies and Methodologies
Several synthetic routes to this compound have been developed, each with its own advantages in terms of scalability, cost-effectiveness, and practicality. Herein, we detail the most prominent and efficient methods.
Five-Step, Two-Pot Synthesis from 2,2-Difluoroacetic Anhydride
A highly efficient and scalable synthesis has been developed starting from the readily available 2,2-difluoroacetic anhydride.[1][3] This five-step, two-pot procedure avoids the use of sealed vessels for amination, a significant advantage for large-scale production. The overall yield for this process is approximately 24%.[1][3]
Experimental Protocol:
Pot 1: Synthesis of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile
A detailed experimental protocol for the initial steps leading to the key intermediate, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, is outlined in the source literature. This involves the reaction of 2,2-difluoroacetic anhydride with subsequent elaboration to build the carbon skeleton.
Pot 2: One-Pot Synthesis of this compound from the Nitrile Intermediate
-
Reaction Setup: To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equivalent) in acetic acid, add methoxylamine hydrochloride (3 equivalents).
-
Initial Reaction: Stir the resulting mixture at 50 °C for 7 hours.
-
Cyclization and Reduction: Cool the mixture to room temperature and add hydrobromic acid in acetic acid (33%, 1.9-2 equivalents). Heat the reaction mixture to 90 °C for 12-15 hours.
-
Work-up: After cooling, degas the mixture with nitrogen and add zinc (3 equivalents) portionwise, maintaining the temperature between 16-20 °C. Stir the mixture at room temperature for 3 hours.
-
Isolation: Filter the reaction mixture through Celite, wash the filter cake with ethyl acetate, and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved through standard techniques.
This optimized one-pot procedure from the nitrile intermediate has been shown to yield this compound in 72% yield over the three steps.[1]
Alternative Synthetic Approaches
Other reported syntheses of this compound include a five-step route starting from 4-methylpyridin-2-amine.[3] However, this method suffers from a low-yielding bromination step (10%), making the overall yield only 2.8%.[1] Another approach involves a Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine, which provides the desired product in high yield (81% for the amination and 99% for the subsequent deprotection).[1][3] The main drawback of this route is the high cost and limited availability of the starting halide.[1][3]
Quantitative Data Summary
For a clear comparison of the different synthetic strategies, the following table summarizes the key quantitative data:
| Synthetic Route | Starting Material | Key Steps | Overall Yield | Scale | Reference |
| Five-Step, Two-Pot Synthesis | 2,2-Difluoroacetic Anhydride | Five consecutive steps, optimized into a two-pot procedure. | 24% | ~250 g | [1][3] |
| One-Pot, Three-Step Procedure from Nitrile Intermediate | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | One-pot conversion involving cyclization and reduction. | 72% | 50 g | [1] |
| Five-Step Synthesis from 4-Methylpyridin-2-amine | 4-Methylpyridin-2-amine | Radical bromination, oxidation, fluorination, and deprotection. | 2.8% | 1-2 g | [1] |
| Buchwald-Hartwig Amination | 2-Chloro-4-(difluoromethyl)pyridine | Palladium-catalyzed amination followed by Boc-deprotection. | ~80% | Not specified | [1][3] |
Role as a Key Intermediate in Kinase Inhibitors
This compound is a crucial component for a new class of potent and selective kinase inhibitors targeting the PI3K/mTOR pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, playing a central role in cell growth, proliferation, survival, and metastasis.[2] The this compound moiety serves as an essential binding feature, contributing significantly to the activity and selectivity of the final inhibitor.[1]
Notable examples of clinical candidates synthesized using this intermediate include:
-
PQR620: A highly potent and selective mTOR inhibitor.[1]
-
PQR530: A dual PI3K/mTOR kinase inhibitor with excellent potency, oral bioavailability, and brain penetration.[1][2]
Visualizing the Synthesis and Biological Pathway
To further elucidate the concepts discussed, the following diagrams visualize the synthetic workflow and the targeted biological pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-(Difluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(difluoromethyl)pyridin-2-amine, a key intermediate in the development of various kinase inhibitors. The document details various starting materials, outlines experimental protocols for key reactions, presents quantitative data in a comparative format, and includes schematic diagrams of the synthetic routes.
Introduction
This compound is a critical building block in medicinal chemistry, particularly for the synthesis of protein kinase inhibitors targeting pathways such as the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling cascades.[1] The unique physicochemical properties imparted by the difluoromethyl group often lead to improved metabolic stability, binding affinity, and cell permeability of drug candidates. This guide explores and compares several synthetic strategies, offering researchers the information needed to select the most appropriate route based on factors such as scalability, cost of starting materials, and reaction conditions.
Synthetic Strategies and Starting Materials
Several synthetic routes to this compound have been reported, each starting from different precursors. The most common strategies are summarized below.
Route A: From 4-Methylpyridin-2-amine
An early approach begins with the readily available and inexpensive 4-methylpyridin-2-amine.[1] This multi-step synthesis involves protection of the amino group, radical bromination, and subsequent conversion to the target molecule.
Route B: From (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile
A more recent and scalable synthesis utilizes (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile as the starting material. This process is designed to be high-yielding and practical for large-scale production.[1]
Route C: From 2-Chloro-4-(difluoromethyl)pyridine
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic routes to this compound.
| Starting Material | Key Steps | Overall Yield | Reference |
| 4-Methylpyridin-2-amine | 1. Boc Protection2. Radical Bromination3. Aldehyde Formation | Low (10% for bromination) | [1] |
| (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | One-pot cyclization | High | [1] |
| 2-Chloro-4-(difluoromethyl)pyridine | 1. Buchwald-Hartwig Amination2. Boc-Deprotection | ~80% (two steps) | [1] |
Experimental Protocols
Route A: Synthesis from 4-Methylpyridin-2-amine (Illustrative Steps)
-
Protection of the Amino Group: 4-Methylpyridin-2-amine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield the bis-Boc-protected compound.[1]
-
Radical Bromination: The protected intermediate undergoes radical bromination to form the corresponding gem-dibromomethyl-pyridine. This step has been reported with a low yield of only 10%.[1]
-
Formation of Aldehyde: The dibromomethyl compound is then converted to the aldehyde by treatment with silver nitrate in dimethyl sulfoxide, achieving a 69% yield for this step.[1] Further steps would be required to introduce the difluoromethyl group and deprotect the amine.
Route B: One-Pot Synthesis from (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile[1]
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equivalent) in acetic acid, methoxylamine hydrochloride (3 equivalents) is added. The reaction mixture is stirred at 50 °C for 7 hours. After cooling to room temperature, 33% HBr in acetic acid (1.9 equivalents) is added, and the mixture is stirred at 90 °C for 15 hours. For large-scale synthesis, after cooling, zinc (3 equivalents) is added to the reaction mixture.
Route C: Synthesis from 2-Chloro-4-(difluoromethyl)pyridine[1]
-
Buchwald-Hartwig Amination: 2-Chloro-4-(difluoromethyl)pyridine is subjected to a Buchwald-Hartwig amination reaction with tert-butyl carbamate. This reaction typically employs a palladium catalyst and a suitable ligand, affording the Boc-protected amine in 81% yield.
-
Boc-Deprotection: The Boc-protected intermediate is then deprotected using trifluoroacetic acid, resulting in the desired this compound in 99% yield.
Reaction Pathway Diagrams
Caption: Synthetic pathway starting from 4-Methylpyridin-2-amine.
Caption: One-pot synthesis from a difluoromethylated acyclic precursor.
References
The Pivotal Role of 4-(Difluoromethyl)pyridin-2-amine in Novel Kinase Inhibitors: A Technical Guide
For Immediate Release
Basel, Switzerland – December 26, 2025 – A comprehensive technical guide released today details the mechanism of action of inhibitors containing the 4-(difluoromethyl)pyridin-2-amine moiety, a key chemical scaffold in the development of next-generation kinase inhibitors. This guide, targeted at researchers, scientists, and drug development professionals, provides an in-depth analysis of the structure-activity relationships, binding modes, and therapeutic potential of this important class of compounds.
The guide focuses on two lead compounds, PQR530 and PQR620, which have demonstrated significant promise as potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways. Dysregulation of this critical cellular pathway is a hallmark of many cancers and neurological disorders.
Core Mechanism of Action: ATP-Competitive Inhibition
Inhibitors featuring the this compound core act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of their target kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. The 2-aminopyridine portion of the scaffold is crucial for this interaction, forming key hydrogen bonds with aspartate residues in the hinge region of the kinase domain. This interaction anchors the inhibitor in the active site.
The difluoromethyl group at the 4-position of the pyridine ring plays a critical role in enhancing the potency and selectivity of these inhibitors. It is believed to engage in favorable interactions within a specific sub-pocket of the kinase active site, contributing to a higher binding affinity compared to analogues with other substituents. For instance, the replacement of a trifluoromethyl group with a difluoromethyl group has been shown to augment mTOR kinase affinity.[1]
Featured Inhibitors: PQR530 and PQR620
PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of all Class I PI3K isoforms and mTORC1/2.[2] Its balanced activity against both PI3K and mTOR makes it a promising candidate for overcoming resistance mechanisms that can arise from the inhibition of a single target in the pathway.
PQR620 is a highly selective and brain-penetrant inhibitor of mTORC1/2, demonstrating over 1,000-fold selectivity for mTOR over PI3Kα.[3] This high degree of selectivity is attributed to the introduction of sterically demanding morpholino groups that are well-accommodated in a deeper pocket of the mTOR active site but cause steric clashes in the PI3K active site.[4] This makes PQR620 a valuable tool for specifically interrogating the role of mTOR in disease and as a potential therapeutic with a more focused mechanism of action.
Quantitative Data Summary
The following tables summarize the inhibitory activities of PQR530 and PQR620 against their target kinases and in cellular assays.
| Compound | Target | Kd (nM) | Ki (nM) | Cellular IC50 (nM) |
| PQR530 | PI3Kα | 0.84[2] | ~11[5] | 70 (pAkt S473, A2058 cells)[2] |
| mTOR | 0.33[2] | ~7.4[5] | ||
| PQR620 | mTOR | - | 10.8[1] | 100 (pS6 S235/236, A2058 cells)[3] |
| PI3Kα | - | >10,000 | 200 (pAkt S473, A2058 cells)[3] |
Table 1: Biochemical and Cellular Activity of PQR530 and PQR620.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| PQR530 | ~10[5] | ~10[5] | ~10[5] | ~10[5] | Subnanomolar[5] |
Table 2: PQR530 Inhibitory Activity Against PI3K Isoforms.
Experimental Protocols
LanthaScreen™ TR-FRET Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to determine the binding affinity (Kd or Ki) of inhibitors to their target kinases.
Workflow:
Caption: Workflow for the LanthaScreen™ TR-FRET Kinase Binding Assay.
Methodology:
-
Reagent Preparation: A terbium-labeled anti-tag antibody, a fluorescently labeled kinase tracer (an ATP-competitive ligand), the kinase of interest, and the test inhibitor are prepared in the assay buffer.
-
Assay Plate Setup: The inhibitor is serially diluted in the assay plate.
-
Reaction Incubation: The kinase, tracer, and antibody are added to the wells containing the inhibitor. The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[6]
-
Signal Detection: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection, with excitation at 340 nm and emission at 615 nm (terbium donor) and 665 nm (tracer acceptor).
-
Data Analysis: The emission ratio of the acceptor to the donor is calculated. The data is then plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In-Cell Western Blotting for Phospho-Protein Analysis
This technique is used to quantify the levels of phosphorylated proteins within cells following inhibitor treatment, providing a measure of the inhibitor's cellular potency.
Workflow:
Caption: Workflow for In-Cell Western Blotting.
Methodology:
-
Cell Culture and Treatment: Adherent cells (e.g., A2058 melanoma cells) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the inhibitor for a specified period.
-
Fixation and Permeabilization: The cells are fixed with a formaldehyde-based solution and then permeabilized with a detergent-based buffer to allow antibody entry.
-
Blocking: Non-specific binding sites are blocked using a protein-based blocking solution, such as bovine serum albumin (BSA).
-
Primary Antibody Incubation: The cells are incubated overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Akt Ser473 or phospho-S6 Ser235/236).[7]
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Signal Detection and Analysis: The fluorescence signal in each well is measured using an imaging system. The signal is normalized to the total protein content or a housekeeping protein to determine the relative level of the phosphorylated protein. The IC50 value is calculated by plotting the normalized signal against the inhibitor concentration.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and the points of inhibition by PQR530 and PQR620.
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
Conclusion
The this compound scaffold represents a significant advancement in the design of potent and selective kinase inhibitors. The detailed analysis of PQR530 and PQR620 in this guide highlights the therapeutic potential of targeting the PI3K/mTOR pathway with compounds containing this key moiety. The provided data and experimental protocols offer a valuable resource for the scientific community to further explore and develop this promising class of inhibitors for the treatment of cancer and other diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
Spectroscopic Profile of 4-(Difluoromethyl)pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Difluoromethyl)pyridin-2-amine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for these analyses, and includes a general workflow for the spectroscopic characterization of organic compounds.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.27 | d | ³JH,H = 5.0 | 1H | H-6 |
| 7.03 | t | ²JH,F = 55.3 | 1H | CHF₂ |
| 6.94 | d | ³JH,H = 5.0 | 1H | H-5 |
| 6.92 | s | 1H | H-3 | |
| 9.81 (s, 1H, NH) is also reported in a related compound. |
Solvent: (CD₃)₂SO, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 160.1 | s | C-2 | |
| 148.9 | s | C-6 | |
| 142.7 | t | ²JC,F = 22.5 | C-4 |
| 113.9 | t | ¹JC,F = 237.3 | CHF₂ |
| 107.5 | t | ³JC,F = 5.5 | C-5 |
| 104.1 | t | ³JC,F = 6.8 | C-3 |
Solvent: (CD₃)₂SO, Spectrometer Frequency: 400 MHz
Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 145.0572 | 145.0567 |
Ionization Method: Nano-electrospray ionization (NSI)
Infrared (IR) Spectroscopy
As of the latest data retrieval, a specific experimental infrared spectrum for this compound was not publicly available. However, based on the functional groups present in the molecule (primary amine, pyridine ring, and difluoromethyl group), the following characteristic absorption bands can be predicted. This theoretical analysis is supported by data from similar compounds such as 2-aminopyridine and its derivatives.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3250 | Medium-Weak | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3100-3000 | Weak | C-H Stretch | Aromatic (Pyridine) |
| 1650-1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine |
| 1600-1450 | Medium-Strong | C=C and C=N Stretch | Aromatic (Pyridine) |
| 1300-1000 | Medium-Strong | C-F Stretch | Difluoromethyl |
| 900-650 | Medium-Strong | C-H Out-of-plane Bend | Aromatic (Pyridine) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide ((CD₃)₂SO) or deuterated chloroform (CDCl₃), to a concentration suitable for NMR analysis.
-
Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a low concentration.
-
Instrumentation: High-resolution mass spectra are obtained using a Thermo Fisher Scientific LTQ Orbitrap XL spectrometer equipped with a nano-electrospray ionization (NSI) source.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. The NSI source generates gaseous ions from the sample molecules. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The Orbitrap mass analyzer provides high-resolution mass-to-charge ratio (m/z) measurements.
-
Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the calculated exact mass of the proposed chemical formula to confirm the elemental composition of the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, the sample can be prepared as a KBr pellet or a mull in Nujol.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The instrument scans the sample with infrared radiation over a specific range (typically 4000-400 cm⁻¹). The detector measures the amount of light absorbed by the sample at each wavenumber. A background spectrum is also collected and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
The Ascendance of 4-(Difluoromethyl)pyridin-2-amine: A Core Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity. Among the array of fluorinated motifs, the difluoromethyl group has garnered significant attention. This guide provides a comprehensive technical overview of 4-(difluoromethyl)pyridin-2-amine, a pivotal building block that has enabled the development of a new generation of potent and selective kinase inhibitors.
Synthesis of this compound: Paving the Way for Scalable Drug Development
The accessibility of this compound in large quantities is crucial for its application in drug development programs. Several synthetic routes have been developed, with a focus on scalability, efficiency, and cost-effectiveness.
Scalable Five-Step, Two-Pot Synthesis
A highly efficient and practical synthesis starts from the readily available 2,2-difluoroacetic anhydride.[1] This five-step, two-pot procedure is designed for large-scale production, avoiding the need for hazardous reagents and specialized equipment like sealed vessels for amination.[1]
Table 1: Summary of Yields for the Scalable Synthesis of this compound
| Step | Transformation | Key Reagents | Yield |
| 1 | Enone formation | 2,2-difluoroacetic anhydride, ethyl vinyl ether, pyridine | Not isolated |
| 2 | Acetal hydrolysis and nitrile formation | Pyridinium p-toluenesulfonate, acetone cyanohydrin | Not isolated |
| 3 | Oximation | Methoxylamine hydrochloride | 72% (over 3 steps)[1] |
| 4 | Cyclization | HBr in acetic acid | 72% (over 3 steps)[1] |
| 5 | Reduction | Zinc | 72% (over 3 steps)[1] |
Alternative Synthetic Approaches
Other synthetic strategies have been reported, each with its own advantages and limitations.
Table 2: Comparison of Alternative Synthetic Routes
| Route | Starting Material | Key Steps | Overall Yield | Scale | Reference |
| A | 4-methylpyridin-2-amine | Radical bromination, oxidation, fluorination | 2.8% | 1-2 g | [1] |
| B | 4-(difluoromethyl)pyridine | N-oxidation, amination (PyBroP), deprotection | >65% (for each step) | Gram-scale | [1] |
| C | 2-chloro-4-(difluoromethyl)pyridine | Buchwald-Hartwig amination, Boc-deprotection | ~80% | Not specified | [1] |
Experimental Protocols
Detailed Protocol for the Scalable One-Pot Synthesis of this compound from Nitrile Intermediate
This protocol outlines the one-pot conversion of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile to this compound.
Materials:
-
(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile
-
Acetic acid
-
Methoxylamine hydrochloride
-
Hydrobromic acid in acetic acid (33%)
-
Zinc dust
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equivalent) in acetic acid, add methoxylamine hydrochloride (3 equivalents).
-
Stir the resulting mixture at 50 °C for 7 hours.
-
Cool the mixture to room temperature and add HBr in acetic acid (33%, 1.9 equivalents).
-
Stir the reaction mixture at 90 °C for 15 hours.
-
Cool the mixture to 20 °C and degas with nitrogen.
-
Add zinc dust (3 equivalents) portion-wise, maintaining the temperature between 16-20 °C.
-
Stir the resulting mixture at room temperature for 3 hours.
-
Filter the reaction mixture through a pad of Celite, washing the filter cake with EtOAc.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by standard methods.[1]
General Protocol for Buchwald-Hartwig Amination
This is a general procedure for the palladium-catalyzed amination of aryl halides, a key step in some synthetic routes to this compound derivatives.
Materials:
-
Aryl halide (e.g., 2-chloro-4-(difluoromethyl)pyridine)
-
Amine or amine equivalent (e.g., tert-butyl carbamate)
-
Palladium catalyst (e.g., Pd(dba)₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide and the amine to the vessel.
-
Add the anhydrous solvent.
-
Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Application in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
This compound has proven to be a critical building block for the development of inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1]
The replacement of a trifluoromethyl group with a difluoromethyl group on the pyridine ring has been shown to significantly enhance the affinity for mTOR kinase.[1] This has led to the discovery of highly potent and selective mTOR inhibitors as well as dual PI3K/mTOR inhibitors.
Key Compounds and their Biological Activity
Table 3: In Vitro Activity of Kinase Inhibitors Incorporating the this compound Scaffold
| Compound | Target(s) | PI3Kα (Ki, nM) | mTOR (Ki, nM) | Cellular pS6 IC50 (nM) | Cellular pAkt (S473) IC50 (nM) | Reference |
| PQR620 | mTORC1/2 | >1000 | 6.9 | 118 | 102 | [2] |
| PQR530 | PI3K/mTOR | - | - | - | - | [3] |
| PQR309 (Trifluoromethyl analog) | pan-PI3K/mTOR | 15.6 | 93.4 | - | - | [2] |
Note: A comprehensive IC50 value set for PQR530 was not available in the public domain literature reviewed.
Pharmacokinetic Profile
A significant advantage of incorporating the this compound moiety is the favorable pharmacokinetic properties it imparts to the resulting drug candidates.
Table 4: Preclinical Pharmacokinetic Parameters of PQR620
| Species | Route | Cmax (plasma) | Tmax (plasma) | t1/2 (plasma) | Brain/Plasma Ratio | Reference |
| Mouse (C57BL/6J) | Oral | Reached at 30 min | 30 min | > 5 h | ~1.6 | [2][4] |
| Rat (Sprague-Dawley) | Oral | Reached at 30 min | 30 min | > 5 h | - | [2] |
These data highlight the excellent oral bioavailability and brain penetration of PQR620, making it a promising candidate for treating central nervous system disorders in addition to cancer.[2][4]
Visualizing the Science: Pathways and Workflows
The PI3K/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in cell signaling, the pathway targeted by inhibitors derived from this compound.
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.
Experimental Workflow: Scalable Synthesis
This diagram outlines the major stages in the scalable, two-pot synthesis of this compound.
Caption: Workflow for the scalable two-pot synthesis of the target molecule.
Conclusion
This compound has emerged as a privileged scaffold in modern drug discovery, particularly in the pursuit of novel kinase inhibitors. Its synthesis has been optimized for large-scale production, ensuring its availability for extensive preclinical and clinical development. The unique electronic properties of the difluoromethyl group contribute to enhanced target affinity and favorable pharmacokinetic profiles in the resulting drug candidates. As research into kinase-driven diseases continues, the utility of this compound as a key building block is set to expand, promising the development of more effective and safer targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Difluoromethyl)pyridin-2-amine: A Key Intermediate for Novel mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin (mTOR) is a crucial regulator of cell growth and proliferation, and its signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][2][3] This document provides detailed application notes and protocols for the synthesis of 4-(Difluoromethyl)pyridin-2-amine, a critical building block for a new generation of potent and selective mTOR inhibitors, including dual PI3K/mTOR inhibitors.[4][5] A scalable and economical five-step, two-pot synthesis of this compound has been developed, offering a practical route for large-scale production.[4][6] This intermediate is essential for the synthesis of clinical candidates like PQR530 and PQR620, which have demonstrated significant potential in preclinical studies.[4][7] These notes will detail the synthetic route, provide comprehensive experimental protocols, and present relevant data to support the use of this compound in the development of novel mTOR-targeting therapies.
Introduction
The mTOR signaling pathway integrates intracellular and extracellular signals to control key cellular processes such as metabolism, growth, and survival.[8][9] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream effectors.[2][3] Dysregulation of the mTOR pathway is a hallmark of many cancers, driving tumor progression and resistance to therapy.[1][2] Consequently, the development of mTOR inhibitors has been a major focus of oncology drug discovery.
This compound has emerged as a vital pharmacophore in the design of next-generation mTOR inhibitors.[4] The difluoromethyl group often enhances the potency and pharmacokinetic properties of the final drug molecule.[4] This document outlines a robust synthetic methodology for this key intermediate and its application in the synthesis of potent mTOR inhibitors.
mTOR Signaling Pathway
The mTOR pathway is a complex signaling network that responds to various stimuli, including growth factors, nutrients, and cellular energy levels. A simplified representation of this pathway and the points of inhibition by mTOR inhibitors is depicted below.
Caption: Simplified mTOR signaling pathway illustrating key components and points of inhibition.
Synthesis of this compound
A scalable, five-step, two-pot synthesis has been developed, starting from 2,2-difluoroacetic anhydride.[4][6] This method avoids the use of sealed vessels for amination, making it more practical for large-scale production.[4][6]
Synthetic Workflow
The overall workflow for the synthesis is outlined in the diagram below.
Caption: Two-pot synthetic workflow for this compound.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound (1) from Nitrile 18 [4]
-
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18) (50 g, 0.26 mol, 1 equiv) in acetic acid (500 mL), add methoxylamine hydrochloride (66 g, 0.78 mol, 3 equiv).
-
Stir the resulting yellowish reaction mixture at 50 °C for 7 hours.
-
Cool the mixture to room temperature and add HBr in acetic acid (33%, 89 mL, 0.51 mol, 1.9 equiv).
-
Stir the resulting reaction mixture at 90 °C for 15 hours.
-
Cool the mixture and perform a reduction step to obtain the final product.
Protocol 2: Large-Scale Synthesis of this compound (1) from Nitrile 18 [4]
-
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18) (3.0 kg, 15.7 mol, 1 equiv) in acetic acid (30 L), add O-methoxylamine hydrochloride (3.9 kg, 47.1 mol, 3 equiv).
-
Stir the reaction mixture at 50 °C for 7 hours.
-
Cool the mixture to 25 °C and add hydrobromic acid in acetic acid (33%, 5.5 L, 31.4 mol, 2 equiv).
-
Stir the resulting reaction mixture at 90 °C for 12 hours.
-
Degas the mixture with nitrogen, cool to 20 °C, and add zinc (2.42 kg, 47.1 mol, 3 equiv).
-
Stir the mixture at room temperature for 3 hours, filter over Celite, and wash the filter cake with EtOAc.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 3: Synthesis of this compound (1) via Reduction [4]
-
Charge a round-bottom flask with 4-(difluoromethyl)-N-methoxy-pyridin-2-amine (20) (3.97 g, 22.8 mmol, 1 equiv) under a nitrogen atmosphere.
-
Add degassed acetic acid (40 mL, 10 vol).
-
To the resulting brownish solution, add zinc (4.37 g, 68.4 mmol, 3 equiv) portionwise, maintaining the reaction temperature at 16–20 °C.
-
Stir the resulting greenish mixture at room temperature for 3 hours.
-
Filter the mixture over a short pad of Celite.
-
Wash the filter cake with EtOAc, and concentrate the filtrate under reduced pressure to obtain the product.
Application in mTOR Inhibitor Synthesis
This compound serves as a key building block for potent mTOR inhibitors such as PQR530 and PQR620.[4][5][7] These compounds exhibit high affinity for the mTOR kinase and have demonstrated efficacy in preclinical cancer models.[5][7]
Quantitative Data
| Compound | Target(s) | IC₅₀ (nM) | Reference |
| PQR530 | PI3K/mTOR | PI3Kα: 33 nM | [5] |
| PQR620 | mTOR | mTOR: 9.8 nM | [4] |
Table 1: Biological Activity of mTOR Inhibitors Derived from this compound.
Conclusion
The synthesis of this compound via a scalable and practical route provides a reliable source of this crucial intermediate for the development of novel mTOR inhibitors. The detailed protocols and application notes presented here are intended to facilitate research and development efforts in the field of oncology and drug discovery, ultimately contributing to the advancement of new cancer therapies.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assaygenie.com [assaygenie.com]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Difluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethyl)pyridin-2-amine is a critical building block in the synthesis of numerous pharmaceutical compounds, particularly protein kinase inhibitors targeting pathways such as PI3K/mTOR.[1][2] Its synthesis on a large scale is essential for advancing preclinical and clinical studies of drug candidates. This document provides detailed application notes and protocols for a scalable, economical, and practical synthesis of this compound, designed to be implemented in a laboratory or industrial setting. The presented methodology avoids the use of high-pressure reactors and expensive starting materials, making it a robust option for large-scale production.[1][2]
Synthetic Strategy Overview
The most scalable and efficient reported synthesis of this compound is a five-step, two-pot procedure commencing from readily available 2,2-difluoroacetic anhydride.[1][2] This approach has been successfully executed on a multi-kilogram scale.[1] The overall strategy involves the construction of the pyridine ring followed by amination. Alternative routes, such as those starting from 4-methylpyridin-2-amine or 2-chloro-4-(difluoromethyl)pyridine, have been reported but are less suitable for large-scale production due to low yields, high costs of starting materials, or the need for specialized equipment like sealed pressure tubes.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the optimized, large-scale synthesis of this compound.
| Step | Starting Material | Key Reagents | Scale (Starting Material) | Product | Yield |
| Pot 1 (Steps 1-2) | 2,2-Difluoroacetic anhydride | Ethyl vinyl ether, Pyridine | 3.6 kg | (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | Not Isolated |
| Pot 2 (Steps 3-5) | (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | Methoxylamine hydrochloride, HBr in acetic acid, Zinc | 3.0 kg | This compound | 72% (over 3 steps) |
Experimental Protocols
The following protocols are adapted from a validated large-scale synthesis.[1]
Pot 1: Synthesis of (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile
This procedure combines the first two steps of the synthesis in a single pot.
Materials:
-
2,2-Difluoroacetic anhydride
-
Ethyl vinyl ether
-
Pyridine
-
Aqueous sodium bicarbonate solution
-
Suitable reaction vessel equipped for cooling and stirring
Procedure:
-
In a suitable reaction vessel, dissolve 2,2-difluoroacetic anhydride (3.6 kg) in an appropriate solvent.
-
Cool the solution and add pyridine.
-
Slowly add ethyl vinyl ether to the reaction mixture, maintaining the temperature.
-
Upon completion of the reaction (monitored by a suitable analytical method), the reaction solution is washed with water to remove excess pyridine.
-
The organic layer is then washed with an aqueous sodium bicarbonate solution to remove excess 2,2-difluoroacetic acid.
-
The resulting solution containing the intermediate enone is used directly in the next step without isolation.
Pot 2: One-Pot Synthesis of this compound from Nitrile Intermediate
This one-pot procedure encompasses the final three steps of the synthesis.
Materials:
-
Solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (from Pot 1, assuming 3.0 kg of the nitrile)
-
Acetic acid
-
Methoxylamine hydrochloride
-
Hydrobromic acid in acetic acid (33%)
-
Zinc dust
-
Nitrogen source for degassing
-
Suitable reaction vessel equipped for heating, cooling, and stirring
Procedure:
-
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (3.0 kg, 15.7 mol, 1 equiv) in acetic acid (30 L), add O-methoxylamine hydrochloride (3.9 kg, 47.1 mol, 3 equiv).[1]
-
Stir the reaction mixture at 50 °C for 7 hours.[1]
-
Cool the mixture to 25 °C and add hydrobromic acid in acetic acid (33%, 5.5 L, 31.4 mol, 2 equiv).[1]
-
After the addition, stir the resulting reaction mixture at 90 °C for 12 hours.[1]
-
Degas the mixture with nitrogen and then cool to 20 °C.[1]
-
Carefully add zinc (2.42 kg, 47.1 mol, 3 equiv) to the reaction mixture.[1]
-
After the reaction is complete, the product, this compound, can be isolated and purified using standard techniques such as extraction and crystallization.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the two-pot, five-step synthesis.
Caption: Two-pot synthesis workflow for this compound.
References
Application Notes and Protocols for the Synthesis of 4-(Difluoromethyl)pyridin-2-amine: A Key Intermediate for the mTORC1/2 Inhibitor PQR620
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis of 4-(difluoromethyl)pyridin-2-amine, a critical intermediate in the development of PQR620. PQR620 is a potent, selective, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) complexes mTORC1 and mTORC2, with significant therapeutic potential in oncology and neurological disorders.[1][2][3] A scalable, efficient, and high-yielding synthetic protocol for this compound is detailed, alongside the mechanism of action of PQR620 and its relevance in drug discovery.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in various human cancers and neurological diseases, making it a prime target for therapeutic intervention.[1][4][5] PQR620, with the full chemical name 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, is a novel and highly selective mTORC1/2 inhibitor that has demonstrated significant anti-tumor effects and the ability to cross the blood-brain barrier.[1][2][6] The synthesis of PQR620 relies on the availability of the key building block, this compound. This document outlines a robust and scalable synthetic route to this intermediate, enabling its efficient production for research and development purposes.[7]
PQR620 Signaling Pathway
PQR620 exerts its therapeutic effects by directly inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to the downstream suppression of key cellular processes involved in cell growth and proliferation. The signaling pathway is depicted below.
Caption: PQR620 inhibits mTORC1 and mTORC2 signaling.
Synthesis of this compound
A scalable and practical five-step, two-pot synthesis of this compound has been developed, starting from 2,2-difluoroacetic anhydride.[7] This method avoids the use of high-pressure amination and provides the target intermediate in high yield.
Synthetic Workflow
The overall synthetic workflow is illustrated in the following diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Large-Scale Synthesis of this compound from Nitrile Intermediate 18 [7]
Materials:
-
(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18)
-
Acetic acid
-
O-methoxylamine hydrochloride
-
Hydrobromic acid in acetic acid (33%)
-
Zinc dust
-
Nitrogen gas
Procedure:
-
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18, 3.0 kg, 15.7 mol, 1 equiv) in acetic acid (30 L), add O-methoxylamine hydrochloride (3.9 kg, 47.1 mol, 3 equiv).
-
Stir the reaction mixture at 50 °C for 7 hours.
-
Cool the mixture to 25 °C and add hydrobromic acid in acetic acid (33%, 5.5 L, 31.4 mol, 2 equiv).
-
Stir the resulting reaction mixture at 90 °C for 12 hours.
-
Degas the mixture with nitrogen and cool to 20 °C.
-
Add zinc dust (2.42 kg, 47.1 mol, 3 equiv) portion-wise, maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Treat the residue with aqueous NaOH solution to adjust the pH to ~9-10 and extract with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to afford this compound.
One-Pot Synthesis of this compound from Nitrile Intermediate 18 [7]
Materials:
-
(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18)
-
Acetic acid
-
Methoxylamine hydrochloride
-
HBr in acetic acid (33%)
Procedure:
-
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18, 50 g, 0.26 mol, 1 equiv) in acetic acid (500 mL), add methoxylamine hydrochloride (66 g, 0.78 mol, 3 equiv).
-
Stir the yellowish reaction mixture at 50 °C for 7 hours.
-
Cool the mixture to room temperature and add HBr in acetic acid (33%, 89 mL, 0.51 mol, 1.9 equiv).
-
Stir the resulting reaction mixture at 90 °C for 15 hours.
-
Work-up and purify as described in the large-scale synthesis.
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents | Scale | Yield | Reference |
| One-Pot Synthesis | Nitrile 18 | Methoxylamine HCl, HBr/AcOH | 50 g | Not specified in abstract | [7] |
| Large-Scale Synthesis | Nitrile 18 | O-methoxylamine HCl, HBr/AcOH, Zn | 3.0 kg | High-yielding | [7] |
| Buchwald-Hartwig Amination | 2-chloro-4-(difluoromethyl)pyridine | tert-butyl carbamate, Pd catalyst | Lab scale | 81% (amination), 99% (deprotection) | [7] |
Conclusion
The synthesis of this compound is a crucial step in the production of the promising mTORC1/2 inhibitor, PQR620. The detailed protocols provided herein describe a scalable and efficient synthetic route, facilitating the availability of this key intermediate for further research and development in the fields of oncology and neuroscience. The robust nature of this synthesis is a significant enabler for the clinical translation of PQR620 and other potential therapeutics derived from this versatile building block.
References
- 1. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 4-(Difluoromethyl)pyridin-2-amine: A Key Intermediate for the PI3K/mTOR Inhibitor PQR530
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-(Difluoromethyl)pyridin-2-amine, a critical building block for the potent, orally bioavailable, and brain-penetrable dual PI3K/mTOR kinase inhibitor, PQR530.[1][2] A scalable, economical, and practical five-step, two-pot synthetic route commencing from 2,2-difluoroacetic anhydride is presented, offering a high-yielding and efficient pathway to this essential intermediate.[3][4] This methodology is particularly advantageous as it circumvents the need for amination in a sealed vessel.[3][4] PQR530 is a clinical candidate for oncology, targeting the frequently overactivated PI3K/mTOR signaling pathway in cancer.[1][2][5]
Introduction
The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) signaling pathway is a pivotal regulator of cell growth, proliferation, survival, and metastasis.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. PQR530, (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, is a potent ATP-competitive inhibitor of both class I PI3K and mTOR kinases.[1][2][5] A key component in the synthesis of PQR530 and other related kinase inhibitors is the heteroaryl moiety, this compound.[1][3] Access to a scalable and cost-effective synthesis of this intermediate is therefore crucial for the advancement of these clinical candidates.
This application note details a robust and optimized synthetic procedure for this compound, providing researchers and drug development professionals with a practical guide for its preparation.
Signaling Pathway and Synthesis Overview
PQR530 exerts its therapeutic effect by inhibiting the PI3K/mTOR pathway. The synthesis of PQR530 relies on the availability of the this compound intermediate, which is prepared via a multi-step synthesis.
Caption: Simplified PI3K/mTOR signaling pathway inhibited by PQR530.
Caption: Overall workflow for the synthesis of PQR530.
Experimental Protocols
The following protocols are adapted from a scalable and practical synthesis of this compound.[3]
Large-Scale Synthesis of this compound from Nitrile Intermediate
This procedure outlines a two-step, one-pot process starting from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile.
Materials:
-
(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile
-
Acetic acid
-
O-methoxylamine hydrochloride
-
Hydrobromic acid in acetic acid (33%)
-
Zinc dust
Procedure:
-
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equivalent) in acetic acid, add O-methoxylamine hydrochloride (3 equivalents).
-
Stir the reaction mixture at 50 °C for 7 hours.
-
Cool the mixture to 25 °C and add 33% hydrobromic acid in acetic acid (2 equivalents).
-
Heat the resulting mixture to 90 °C and stir for 12 hours.
-
Degas the mixture with nitrogen and cool to 20 °C.
-
Carefully add zinc dust (3 equivalents) to the reaction mixture.
-
Stir the mixture at 20 °C for an additional period until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, work up the reaction mixture to isolate the desired product, this compound.
One-Pot Synthesis of this compound from Nitrile Intermediate
This protocol provides a streamlined one-pot synthesis.
Materials:
-
(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile
-
Acetic acid
-
Methoxylamine hydrochloride
-
HBr in acetic acid (33%)
Procedure:
-
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equivalent) in acetic acid, add methoxylamine hydrochloride (3 equivalents).
-
Stir the yellowish reaction mixture at 50 °C for 7 hours.
-
Cool the mixture to room temperature.
-
Add 33% HBr in acetic acid (1.9 equivalents).
-
Stir the resulting reaction mixture at 90 °C for 15 hours.
-
After completion, cool the mixture and perform an appropriate work-up to isolate this compound.
Data Summary
The following table summarizes the yields for different synthetic routes to this compound as reported in the literature.[3][4]
| Route | Starting Material | Key Steps | Scale | Overall Yield | Reference |
| A | 4-methylpyridin-2-amine | 1. Boc-protection2. Radical bromination3. Oxidation to aldehyde4. Fluorination (DAST)5. Deprotection | 1-2 g | 2.8% | [3][4] |
| B | 4-(difluoromethyl)pyridine | 1. N-oxidation2. Amination (PyBroP)3. Deprotection | Gram-scale | Not specified | [3] |
| C | 2-chloro-4-(difluoromethyl)pyridine | 1. Buchwald-Hartwig amination2. Boc-deprotection | Not specified | ~80% (over 2 steps) | [3] |
| Optimized | 2,2-difluoroacetic anhydride | Five-step, two-pot procedure | ~250 g | 24% | [3][4] |
Conclusion
The provided protocols, adapted from peer-reviewed literature, offer a reliable and scalable method for the synthesis of this compound, a crucial intermediate for the development of the PI3K/mTOR inhibitor PQR530. The five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride is particularly noteworthy for its practicality and efficiency on a larger scale, facilitating further preclinical and clinical investigations of PQR530 and related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: A Scalable and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(Difluoromethyl)pyridin-2-amine is a crucial intermediate in the synthesis of numerous protein kinase inhibitors, including clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase.[1] This document outlines a scalable, efficient, and practical five-step, two-pot procedure for the preparation of this compound, starting from 2,2-difluoroacetic anhydride.[1] The protocol is designed to be readily implemented in a laboratory setting for large-scale production.
Experimental Protocols
This synthesis is a five-step, two-pot procedure. The key steps involve the formation of an enol, a Michael addition, cyclization, and a final reduction.
Step 1 & 2 (One-Pot): Synthesis of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile
This procedure combines the first two steps of the synthesis in a single pot.
-
Materials: 2,2-difluoroacetic anhydride, Acetonitrile (MeCN), Triethylamine (TEA), (E)-4-ethoxybut-2-enenitrile, Acetic acid.
-
Procedure:
-
To a solution of 2,2-difluoroacetic anhydride in acetonitrile, add triethylamine at a controlled temperature.
-
Introduce (E)-4-ethoxybut-2-enenitrile to the reaction mixture.
-
The reaction is then quenched with acetic acid.
-
Step 3, 4, & 5 (One-Pot): Synthesis of this compound from Nitrile Intermediate
This part of the synthesis involves the conversion of the nitrile intermediate into the final product through a series of reactions in a single pot.[1]
-
Materials: (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, Acetic acid, O-methoxylamine hydrochloride, Hydrobromic acid in acetic acid (33%), Zinc dust, Celite.
-
Procedure:
-
Dissolve (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equivalent) in acetic acid.[1]
-
Add O-methoxylamine hydrochloride (3 equivalents) to the solution.[1]
-
Stir the reaction mixture at 50 °C for 7 hours.[1]
-
Cool the mixture to 25 °C and add 33% hydrobromic acid in acetic acid (2 equivalents).[1]
-
Heat the resulting mixture to 90 °C and stir for 12 hours.[1]
-
After degassing with nitrogen, cool the mixture to 20 °C.[1]
-
Carefully add zinc dust (3 equivalents) portionwise, maintaining the temperature between 25-30 °C.[1]
-
Stir the mixture for 3 hours at room temperature.[1]
-
Filter the reaction mixture through a pad of Celite.[1]
-
The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified.
-
Data Presentation
The following table summarizes the key quantitative data for the one-pot synthesis of this compound from the nitrile intermediate.
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Equivalents | Yield (%) |
| 3 | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | O-methoxylamine hydrochloride | Acetic acid | 50 | 7 | 3 | - |
| 4 | Intermediate from Step 3 | 33% HBr in Acetic acid | Acetic acid | 90 | 12 | 2 | - |
| 5 | Intermediate from Step 4 | Zinc | Acetic acid | 25-30 | 3 | 3 | Not specified |
Alternative Synthetic Routes
Other reported methods for the synthesis of this compound include:
-
From 4-methylpyridin-2-amine: A five-step synthesis starting from the inexpensive 4-methylpyridin-2-amine has been reported. However, a low-yielding bromination step (10%) significantly reduces the overall yield to 2.8%.[1]
-
From 4-(difluoromethyl)pyridine: A three-step synthesis starting from 4-(difluoromethyl)pyridine involves oxidation to the pyridine-N-oxide (99% yield), followed by amination using PyBroP (65% yield).[1]
Experimental Workflow
Caption: A workflow diagram illustrating the scalable five-step, two-pot synthesis of this compound.
References
Application Notes: Suzuki Cross-Coupling of 4-(Difluoromethyl)pyridin-2-amine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds.[1][2] These structural motifs are prevalent in a vast range of biologically active compounds, making this reaction indispensable in medicinal chemistry and drug development.[1][3] This document provides detailed protocols and application notes for the use of 4-(Difluoromethyl)pyridin-2-amine as a substrate in Suzuki cross-coupling reactions.
The this compound moiety is of particular interest as the difluoromethyl group (CF₂H) can serve as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, lipophilicity, and binding affinity.[4] However, the coupling of 2-aminopyridine derivatives presents unique challenges, primarily due to the potential for the palladium catalyst to be inhibited by coordination with the lone pair electrons on both the pyridine and amino nitrogens.[5][6] Furthermore, the electron-withdrawing nature of the difluoromethyl group influences the reactivity of the pyridine ring. These application notes provide optimized conditions and protocols to address these challenges and facilitate the successful synthesis of novel 2-amino-4-arylpyridine derivatives.
Challenges in Coupling 2-Aminopyridines
The primary obstacle in using substrates like this compound is catalyst inhibition. This "2-pyridyl problem" arises from the chelation of the palladium catalyst by the adjacent pyridine and amino groups, leading to catalyst deactivation and low product yields.[5][6]
Key strategies to overcome these challenges include:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), is critical. These ligands stabilize the active palladium species, promote the desired catalytic cycle, and prevent inhibitory pyridine coordination.[5][6]
-
Catalyst Choice: Utilizing modern, pre-formed palladium catalysts or "pre-catalysts" (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species in solution, overcoming partial inhibition.[6]
-
Base and Solvent Selection: The choice of base and solvent system is crucial. Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective and can minimize side reactions.[6][7] Anhydrous solvents can help prevent the common side reaction of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[5][6]
Recommended Reaction Conditions for Optimization
Successful Suzuki-Miyaura coupling of this compound with various aryl/heteroaryl boronic acids or esters requires careful optimization. The following table summarizes recommended starting conditions based on established protocols for challenging heteroaryl couplings.[6][7][8][9]
| Parameter | Recommendation | Rationale & Considerations | Citation |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or XPhos Pd G3 Pre-catalyst | Pre-catalysts are often preferred for providing a highly active Pd(0) species. Pd₂(dba)₃ is a common and effective precursor. | [6][8] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential to prevent catalyst inhibition by the 2-aminopyridine moiety. | [5][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | These bases are effective for transmetalation while being mild enough to minimize substrate/product degradation and protodeboronation. | [6][7] |
| Solvent | 1,4-Dioxane, Toluene, or THF (often with water) | The choice of solvent depends on substrate solubility. A mixture of an organic solvent and water (e.g., 4:1) is common. Anhydrous conditions may be necessary to prevent protodeboronation. | [3][10] |
| Boron Source | Arylboronic Acid or Arylboronic Ester (e.g., Pinacol) | Boronic esters are more stable towards protodeboronation than their corresponding acids and are recommended for challenging or slow reactions. | [6][11] |
| Temperature | 80–110 °C | Heating is typically required. The optimal temperature should be determined empirically to balance reaction rate and stability of reactants and catalyst. | [6] |
| Catalyst Loading | 1–5 mol% | Higher catalyst loading (3-5 mol%) may be necessary to overcome partial catalyst inhibition. | [5][10] |
Detailed Experimental Protocol: General Procedure
This protocol provides a general method for the Suzuki cross-coupling of a halo-substituted this compound with an arylboronic acid.
Materials:
-
Halo-substituted this compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2–5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4–10 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the halo-substituted this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][6]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (or palladium source and ligand) followed by the degassed solvent.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1][6]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-amino-4-arylpyridine product.[12]
Diagrams and Workflows
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical workflow for setting up and performing a Suzuki cross-coupling reaction is outlined below.
Caption: General laboratory workflow for a Suzuki cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Utility of Bimiralisib (PQR309) Utilizing 4-(Difluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimiralisib (PQR309) is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] Its ability to simultaneously target two key nodes in a critical cell signaling pathway makes it a compound of significant interest in oncology research.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of a Bimiralisib analog, substituting the commonly cited trifluoromethyl group with a difluoromethyl moiety on the pyridine ring, a modification noted to enhance mTOR kinase affinity.[4] The synthesis of this analog, herein referred to as DF-Bimiralisib, leverages 4-(difluoromethyl)pyridin-2-amine as a key intermediate.
Introduction
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[5][7] Bimiralisib has been developed as a pan-class I PI3K and mTORC1/2 inhibitor, demonstrating broad antitumor activity in preclinical models.[2][8] The strategic incorporation of a this compound moiety is a key feature in the development of next-generation PI3K/mTOR inhibitors, aiming for improved potency and selectivity.[4]
These application notes provide a comprehensive guide for the laboratory synthesis of DF-Bimiralisib, offering detailed protocols for the preparation of key intermediates and the final compound. Additionally, quantitative data on the biological activity of Bimiralisib are presented for reference, and the targeted signaling pathway is visually outlined.
Data Presentation
The following tables summarize the in vitro inhibitory activity of Bimiralisib against various PI3K isoforms and mTOR, as well as its pharmacokinetic properties.
Table 1: In Vitro Kinase Inhibitory Activity of Bimiralisib (PQR309)
| Target | IC50 (nM) |
| PI3Kα | 33[2] |
| PI3Kβ | 661[2] |
| PI3Kγ | 708[2] |
| PI3Kδ | 451[2] |
| mTOR | 89[2] |
| PI3Kα (H1047R mutant) | 36[2] |
| PI3Kα (E542K mutant) | 63[2] |
| PI3Kα (E545K mutant) | 136[2] |
Table 2: In Vitro Cellular Activity of Bimiralisib (PQR309)
| Cell Line | Assay | IC50 (nM) |
| Lymphoma Cell Lines (median) | Proliferation (72h) | 233[9] |
Table 3: Pharmacokinetic Parameters of Bimiralisib (PQR309) in Preclinical Models
| Species | Administration | Dose | Tmax | Half-life | Oral Bioavailability (%) |
| Mouse (female) | p.o. | - | - | ~13-36 min | >50[9] |
| Mouse (female) | i.v. | - | - | ~9-10 min | -[9] |
| Dog (male Beagle) | p.o. | 10 mg/kg | 60-90 min | >7 h | 23[9] |
Table 4: Clinical Pharmacokinetics of Bimiralisib (PQR309) in Patients with Advanced Solid Tumors
| Dosing Schedule | Tmax | Half-life |
| Continuous Daily | 1-2 h[10] | 39.5 h (median)[11] |
Experimental Protocols
The synthesis of DF-Bimiralisib is a multi-step process. The following protocols provide a detailed methodology for the key stages of the synthesis.
Protocol 1: Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine
This protocol describes the synthesis of the triazine core structure.
Materials:
-
Cyanuric chloride
-
Morpholine
-
Sodium carbonate
-
Acetone
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 eq) in acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of morpholine (2.2 eq) and sodium carbonate (1.1 eq) in water.
-
Slowly add the aqueous morpholine solution to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting white precipitate and wash thoroughly with cold water.
-
Dry the product under vacuum to yield 2-chloro-4,6-dimorpholino-1,3,5-triazine.
Protocol 2: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(difluoromethyl)pyridin-2-amine
This protocol details the preparation of the boronic ester of the key pyridine intermediate.
Materials:
-
5-Bromo-4-(difluoromethyl)pyridin-2-amine
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-4-(difluoromethyl)pyridin-2-amine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(dppf)Cl2 (0.05 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(difluoromethyl)pyridin-2-amine.
Protocol 3: Suzuki Cross-Coupling for the Synthesis of 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(difluoromethyl)pyridin-2-amine (DF-Bimiralisib)
This final step involves the palladium-catalyzed coupling of the two key intermediates.
Materials:
-
2-Chloro-4,6-dimorpholino-1,3,5-triazine (from Protocol 1)
-
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(difluoromethyl)pyridin-2-amine (from Protocol 2)
-
Sodium carbonate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 eq), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(difluoromethyl)pyridin-2-amine (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of DME and water (e.g., 4:1 v/v).
-
Degas the mixture with an inert gas for 15-20 minutes.
-
Add Pd(dppf)Cl2 (0.05 eq) to the flask.
-
Heat the reaction mixture to 85-95 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(difluoromethyl)pyridin-2-amine.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathway
References
- 1. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | C11H17BN2O2 | CID 2756555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. orgsyn.org [orgsyn.org]
- 11. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors [mdpi.com]
One-Pot Synthesis of 4-(Difluoromethyl)pyridin-2-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a scalable and economical one-pot synthesis of 4-(Difluoromethyl)pyridin-2-amine, a key intermediate in the development of lipid kinase inhibitors. The described method avoids the use of sealed vessels for amination, enhancing safety and practicality for large-scale production.
Summary of Synthetic Approach
The synthesis of this compound is achieved through a robust five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride.[1][2] A key feature of this process is a one-pot reaction sequence that efficiently converts the intermediate (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile to the final product.[1]
Quantitative Data
| Intermediate/Product | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | 2,2-difluoroacetic anhydride, ethyl vinyl ether | Pyridine | - | Not specified in snippet | Not specified in snippet | [1] |
| This compound | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | 1. O-methoxylamine hydrochloride2. Hydrobromic acid in acetic acid (33%)3. Zinc | Acetic acid | 1. 50 °C, 7 h2. 90 °C, 12-15 h3. 20 °C | 64% (over two steps) | [1][2] |
Experimental Protocol: One-Pot Synthesis
This protocol details the one-pot conversion of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile to this compound.
Materials:
-
(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile
-
Acetic acid
-
O-methoxylamine hydrochloride (or methoxylamine hydrochloride)
-
Hydrobromic acid in acetic acid (33%)
-
Zinc dust
Procedure:
-
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equiv) in acetic acid, add O-methoxylamine hydrochloride (3 equiv).[1]
-
Stir the reaction mixture at 50 °C for 7 hours.[1]
-
Cool the mixture to room temperature (approximately 25 °C).[1]
-
Add hydrobromic acid in acetic acid (33%, 2 equiv) to the reaction mixture.[1]
-
Heat the resulting mixture and stir at 90 °C for 12 to 15 hours.[1]
-
After the reaction is complete, degas the mixture with nitrogen and cool it to 20 °C.[1]
-
Carefully add zinc dust (3 equiv) to the mixture and stir.[1]
-
Upon completion of the reaction, the mixture can be basified to obtain the crude product, which can be further purified. A plug filtration over silica may be employed for purification.[2]
Synthesis Workflow
Caption: One-pot synthesis workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethyl)pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Difluoromethyl)pyridin-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low overall yield in multi-step synthesis.
-
Question: My multi-step synthesis of this compound is resulting in a very low overall yield. What are the common pitfalls in previously reported routes?
Issue 2: Difficulties with scalability and hazardous reagents.
-
Question: I am trying to scale up the synthesis, but the reagents are hazardous and the procedure is not amenable to large-scale production. What are the alternatives?
-
Answer: Certain synthetic strategies employ hazardous reagents that are difficult to handle on a large scale. For example, the use of (diethylamino)sulfur trifluoride (DAST) for fluorination, while effective at a small scale, poses significant safety risks during scale-up.[1][2] Similarly, amination procedures requiring sealed vessels can be problematic for large-scale synthesis.[1][2] A more practical and scalable approach involves a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, which has been developed to avoid hazardous reagents and cumbersome procedures like sealed-vessel aminations.[1][2]
Issue 3: Impurity formation and difficult purification.
-
Question: I am observing significant impurity formation, and the purification of the final product is challenging. What are the likely side reactions and effective purification strategies?
-
Answer: Impurities can arise from incomplete reactions or side reactions. The basic nature of the pyridine ring can sometimes cause tailing during column chromatography on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine can be added to the eluent. For solid products, recrystallization is often a highly effective method for achieving high purity. Acid-base extraction can also be a powerful purification technique; by washing with a dilute acid, the basic pyridine product can be extracted into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
Issue 4: Inconsistent yields in the final reduction step.
-
Question: The final reduction step to yield this compound is giving me inconsistent yields. How can I optimize this step?
-
Answer: In a known scalable synthesis, the final step often involves the reduction of an N-methoxy intermediate using zinc in acetic acid.[1] The success of this reduction can be sensitive to the quality of the zinc and the reaction conditions. Ensure that the zinc is activated and that the reaction is performed under an inert atmosphere to prevent side reactions. The temperature should be carefully controlled during the addition of zinc. Monitoring the reaction progress by techniques like TLC or LCMS can help determine the optimal reaction time and prevent the formation of byproducts due to over-reduction or decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the most scalable and economical reported synthesis of this compound?
A1: A five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride has been reported as a scalable, economical, and practical synthesis.[1][2] This route is high-yielding and avoids the use of hazardous reagents and sealed vessels, making it suitable for large-scale production.[1][2]
Q2: Are there any one-pot procedures available for this synthesis?
A2: Yes, an optimized one-pot, three-step procedure has been developed from an intermediate nitrile, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, to produce this compound. This one-pot procedure was shown to provide a 72% yield, which is a significant improvement over the 42% overall yield for the corresponding multi-step process with isolated intermediates.[1]
Q3: Can Buchwald-Hartwig amination be used for the synthesis of this compound?
A3: Yes, a formal synthesis of this compound has been reported via a Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine with tert-butyl carbamate, followed by Boc-deprotection.[1] This method can be efficient, with reported yields of 81% for the amination step.[1] However, the starting material, 2-chloro-4-(difluoromethyl)pyridine, is expensive.[1]
Q4: What are the key safety precautions to consider during the synthesis?
A4: Depending on the synthetic route chosen, several safety precautions should be taken. If using reagents like DAST, extreme caution is necessary due to its hazardous nature.[1][2] When performing reactions under pressure, such as aminations in a sealed vessel, appropriate safety equipment and procedures must be used. For exothermic reactions, proper cooling and slow addition of reagents are crucial to prevent thermal runaway. Always consult the safety data sheets (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.
Data Presentation
Table 1: Comparison of Different Synthetic Routes to this compound
| Route | Starting Material | Key Steps | Overall Yield | Scale | Key Challenges |
| Route A | 4-Methylpyridin-2-amine | Radical bromination, fluorination with DAST | ~2.8%[1] | 1-2 g[1] | Very low yield in bromination step, use of hazardous DAST.[1] |
| Route B | 4-(Difluoromethyl)pyridine | N-oxidation, amination with PyBroP, Boc-deprotection | ~64% | Gram-scale[1] | Use of expensive phosphonium salt. |
| Route C | 2-Chloro-4-(difluoromethyl)pyridine | Buchwald-Hartwig amination, Boc-deprotection | ~80%[1] | <5 g[1] | Expensive and not readily available starting material.[1] |
| Optimized Route | 2,2-Difluoroacetic anhydride | Five-step, two-pot procedure | High-yielding[1] | Large-scale[1][2] | Optimized for scalability and safety, avoiding hazardous reagents.[1][2] |
Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of this compound from Nitrile Intermediate [1]
This protocol describes the one-pot conversion of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18) to this compound (1).
-
Reaction Setup: To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18, 1 equiv) in acetic acid, add methoxylamine hydrochloride (3 equiv).
-
Step 1: Stir the reaction mixture at 50 °C for 7 hours.
-
Step 2: Cool the mixture to room temperature and add HBr in acetic acid (33%, 1.9 equiv).
-
Step 3: Stir the resulting mixture at 90 °C for 15 hours.
-
Work-up: After cooling, the reaction is worked up to isolate the final product. A 72% yield was reported for this one-pot procedure.[1]
Protocol 2: Final Reduction Step to this compound [1]
This protocol details the final reduction step from 4-(difluoromethyl)-N-methoxy-pyridin-2-amine (20).
-
Reaction Setup: Charge a round-bottom flask with 4-(difluoromethyl)-N-methoxy-pyridin-2-amine (20, 1 equiv) under a nitrogen atmosphere.
-
Solvent Addition: Add degassed acetic acid.
-
Reduction: To the resulting solution, add zinc (3 equiv) portionwise while maintaining the temperature between 16–20 °C.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite. Wash the filter cake with EtOAc, and concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified.
Visualizations
Caption: Optimized two-pot synthesis workflow for this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-(Difluoromethyl)pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Difluoromethyl)pyridin-2-amine, a key intermediate in the development of various kinase inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Radical Bromination of Bis-Boc-protected 4-methylpyridin-2-amine | Inefficient radical initiation or propagation. Side reactions such as over-bromination or decomposition of the starting material. | Optimize the concentration of the radical initiator (e.g., AIBN). Control the reaction temperature to minimize side reactions. Use a slow addition of the brominating agent (e.g., NBS) to maintain a low steady-state concentration. Consider alternative brominating agents. |
| Decomposition of (E)-5-ethoxy-1,1-difluoro-3-hydroxypent-4-en-2-one (enone intermediate) | The enone intermediate is prone to decomposition upon isolation. | Avoid isolation of the enone. Proceed with a one-pot procedure where the crude enone solution is used directly in the next step after aqueous washes to remove excess reagents and byproducts.[1] |
| Difficulties with the Amination Step in a Sealed Vessel | Safety concerns and practical difficulties associated with high-pressure reactions. Potential for incomplete reaction or side product formation. | A developed five-step, two-pot procedure avoids the need for amination in a sealed vessel, offering a safer and more scalable alternative.[2][3] If using a sealed vessel is unavoidable, ensure proper sealing and pressure monitoring. Optimize reaction time and temperature to drive the reaction to completion. |
| Low Yield in Buchwald-Hartwig Amination | Catalyst deactivation. Inappropriate choice of ligand or base. Poor quality of starting materials (e.g., 2-chloro-4-(difluoromethyl)pyridine). | Use pre-formed palladium catalysts (e.g., G3 or G4 precatalysts) for reliable initiation. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Use a strong, non-coordinating base like sodium or lithium tert-butoxide. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[4] |
| Impure Final Product After Purification | Co-crystallization with impurities. Incomplete removal of reagents or byproducts. | Recrystallize the crude product from a suitable solvent system. If column chromatography is used, optimize the solvent gradient to achieve better separation. Perform aqueous washes during the work-up to remove water-soluble impurities. |
| Starting Material (2-chloro-4-(difluoromethyl)pyridine) is Expensive or Unavailable | Limited commercial suppliers or high cost of synthesis. | Consider alternative synthetic routes that start from more readily available and inexpensive materials, such as the scalable five-step synthesis from 2,2-difluoroacetic anhydride.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: Several synthetic routes have been reported. A common and scalable approach is a five-step, two-pot synthesis starting from 2,2-difluoroacetic anhydride.[1][2] Alternative routes include a five-step synthesis from 4-methylpyridin-2-amine involving a radical bromination step, and a three-step synthesis from 4-(difluoromethyl)pyridine via an N-oxide intermediate.[1]
Q2: I am having trouble with the scalability of my synthesis. What is the recommended scalable route?
A2: A scalable, economical, and practical synthesis has been developed which proceeds in five steps and two one-pot procedures starting from 2,2-difluoroacetic anhydride. This route has been successfully applied for large-scale production and avoids the use of sealed vessels for amination.[1][2]
Q3: My radical bromination step is giving a very low yield (around 10%). How can I improve this?
A3: The radical bromination of the bis-Boc-protected 4-methylpyridin-2-amine is a known challenge. To improve the yield, you can try optimizing the reaction conditions, such as the initiator and brominating agent concentrations, and controlling the temperature. However, this route is often less efficient than more modern approaches.[1]
Q4: Is it necessary to isolate all intermediates?
A4: Not always. For instance, in the scalable synthesis from 2,2-difluoroacetic anhydride, the intermediate enone is prone to decomposition and is therefore not isolated. The synthesis is designed as a one-pot procedure to overcome this issue.[1]
Q5: What are the key safety precautions to consider during the synthesis?
A5: Some synthetic routes may involve high-pressure reactions in sealed vessels, which require careful handling and appropriate safety equipment.[2] Reagents such as (diethylamino)sulfur trifluoride (DAST) used for fluorination are hazardous and should be handled with extreme care in a well-ventilated fume hood. Always consult the safety data sheets (SDS) for all chemicals used.
Comparative Data of Synthetic Routes
The following table summarizes key parameters for different synthetic approaches to this compound.
| Parameter | Route A: From 4-methylpyridin-2-amine | Route B: From 4-(difluoromethyl)pyridine | Route C: From 2-chloro-4-(difluoromethyl)pyridine | Scalable Route: From 2,2-difluoroacetic anhydride |
| Starting Material | 4-methylpyridin-2-amine | 4-(difluoromethyl)pyridine | 2-chloro-4-(difluoromethyl)pyridine | 2,2-difluoroacetic anhydride |
| Number of Steps | 5 | 3 | 2 | 5 (in two one-pot procedures) |
| Overall Yield | Low (radical bromination step is ~10%)[1] | Moderate (64% over two steps for the amination part)[1] | High (80% over two steps)[1] | 24%[1] |
| Key Challenges | Low yield in radical bromination. | Use of expensive phosphonium salt (PyBroP). | Expensive and not readily available starting material.[1] | Decomposition of enone intermediate (addressed by one-pot procedure). |
| Scalability | Not ideal for large scale. | Gram-scale reported.[1] | Limited by starting material availability. | Demonstrated on a kilogram scale.[1] |
Experimental Protocols
Scalable Five-Step, Two-Pot Synthesis of this compound [1]
Part 1: One-Pot Synthesis of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile
-
To a solution of ethyl vinyl ether in THF at low temperature, add n-butyllithium.
-
Add 2,2-difluoroacetic anhydride to the solution.
-
The reaction is washed with water and an aqueous sodium bicarbonate solution to remove excess reagents.
-
The resulting crude enone solution is then reacted with acetone cyanohydrin and a catalytic amount of base to form the cyanohydrin intermediate.
-
This is followed by the addition of a protecting group for the hydroxyl function.
Part 2: One-Pot Synthesis of this compound from the nitrile intermediate
-
To a solution of the nitrile intermediate from Part 1 in acetic acid, add O-methylhydroxylamine hydrochloride.
-
The reaction mixture is stirred at 50 °C for 7 hours.
-
After cooling, hydrobromic acid in acetic acid is added, and the mixture is stirred at 90 °C for 12 hours.
-
The mixture is cooled, and zinc dust is added portionwise while maintaining the temperature below 20 °C.
-
The reaction is stirred for 3 hours at room temperature and then filtered through Celite.
-
The filtrate is concentrated, and the crude product is purified.
Visualizations
Caption: Comparison of a challenging multi-step synthesis route with a more efficient scalable route.
Caption: Troubleshooting flowchart for the amination step in the synthesis.
References
Technical Support Center: Synthesis of 4-(Difluoromethyl)pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 4-(Difluoromethyl)pyridin-2-amine. The information is designed to help improve reaction yields and address common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in synthesizing this compound?
Q2: An efficient, scalable, and high-yielding synthesis method has been reported. What is the overall strategy?
A2: A more recent and optimized method involves a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride. This approach was developed to be scalable, economical, and practical, avoiding hazardous reagents and potentially dangerous techniques like using a sealed vessel for amination[1][2][3]. This process has been successfully applied for large-scale production, achieving a 46% overall yield for a 1.36 kg batch[1].
Q3: My yield for the cyclization step is low. How can I improve it?
A3: Low yields in the cyclization of the nitrile intermediate can be significantly improved by adopting an optimized one-pot, three-step procedure. This optimized process, which involves the reaction of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile with O-methoxylamine hydrochloride followed by treatment with hydrobromic acid and then zinc, has been shown to increase the yield to 72% over the three steps, compared to a 42% overall yield for a stepwise procedure[1].
Q4: Are there specific safety precautions I should take during this synthesis?
A4: Yes. The optimized synthesis route was specifically designed to avoid hazardous reagents like (diethylamino)sulfur trifluoride (DAST) and potentially dangerous methods such as amination in a sealed vessel[1][2]. However, as with any chemical synthesis, it is crucial to handle all reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be cautious with reactive reagents like zinc powder and acids.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Overall Yield | Suboptimal reaction conditions in one or more steps. Use of a less efficient synthetic route. | Adopt the optimized five-step, two-pot synthesis from 2,2-difluoroacetic anhydride, which has a proven overall yield of 46% on a large scale[1]. Ensure each step is carried out under the optimized conditions provided in the detailed protocol. |
| Low Yield in Cyclization/Amination | Stepwise execution of the final three steps from the nitrile intermediate. | Utilize the one-pot procedure for the conversion of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile to this compound. This has been demonstrated to improve the yield from 42% to 72% for these three steps[1]. |
| Impure Product | Incomplete reaction or formation of side products. Inefficient purification. | Monitor reaction completion by thin-layer chromatography (TLC) or other appropriate analytical methods. For purification, after basification with NH4OH, the product can be precipitated, extracted with dichloromethane, treated with activated charcoal, and finally precipitated from heptane to yield a pale brownish solid[1]. |
| Difficulties in Scaling Up | Use of hazardous or expensive reagents not suitable for large-scale synthesis. Methods requiring sealed vessels. | The recommended five-step, two-pot procedure was specifically developed for scalability and avoids these issues[1][2][3]. |
Experimental Protocols & Data
Optimized Synthesis of this compound
An efficient synthesis has been developed starting from 2,2-difluoroacetic anhydride, proceeding through key intermediates in a two-pot procedure.
Yield Comparison of Synthetic Routes
| Synthetic Route | Key Steps/Starting Material | Scale | Overall Yield | Reference |
| Route A | From 4-methylpyridin-2-amine | 1-2 g | 2.8% | [1] |
| Route C | From 2-chloro-4-(difluoromethyl)pyridine | <5 g | Good (specific % not stated) | [1] |
| Optimized 5-Step, 2-Pot | From 2,2-difluoroacetic anhydride | ~250 g | 24% | [1] |
| Optimized 5-Step, 2-Pot (Large Scale) | From 2,2-difluoroacetic anhydride | 1.36 kg | 46% | [1] |
Detailed Protocol for the Optimized One-Pot Cyclization and Reduction
This protocol covers the final three steps of the synthesis, converting the nitrile intermediate to the final product in a one-pot fashion.
Starting Material: (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile
-
Reaction with Methoxylamine Hydrochloride:
-
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equiv) in acetic acid, add methoxylamine hydrochloride (3 equiv).
-
Stir the reaction mixture at 50 °C for 7 hours.
-
-
Cyclization:
-
Cool the mixture to room temperature.
-
Add HBr in acetic acid (33%, 1.9 equiv).
-
Stir the resulting mixture at 90 °C for 15 hours.
-
-
Reduction and Work-up:
-
This step is performed after the cyclization in the same pot, as part of the overall synthesis, but for clarity, the reduction of the N-methoxy intermediate is detailed separately in the original literature. The final step involves reduction with zinc.
-
Note: The above is a summarized protocol. For detailed quantities and work-up procedures, please refer to the source literature[1].
Visualizing the Workflow
Optimized Synthesis Workflow
Caption: Optimized two-pot synthesis workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low yield issues in the synthesis.
References
Technical Support Center: Purification of 4-(Difluoromethyl)pyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Difluoromethyl)pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying this compound and similar 2-aminopyridine derivatives are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities I might encounter?
Based on common synthetic routes, potential impurities include:
-
Unreacted starting materials: Such as 4-(difluoromethyl)-N-methoxy-pyridin-2-amine.
-
Reagents from the synthesis: For example, residual zinc or other reducing agents.
-
Side-products: Arising from incomplete reactions or alternative reaction pathways.
Q3: My purified this compound appears as a brownish solid. Is this normal?
While the pure compound is expected to be a white to off-white solid, a brownish color may indicate the presence of minor, colored impurities. If high purity is required, further purification by recrystallization with activated charcoal or column chromatography may be necessary.
Q4: How can I assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of this compound. A reported HPLC analysis has shown the compound to achieve a purity of 99.3%.[1] Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity.
Troubleshooting Guides
Issue 1: Difficulty with Column Chromatography
Symptom:
-
Poor separation of the product from impurities (co-elution).
-
Significant tailing of the product peak.
-
The product is not eluting from the column.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Screen various solvent systems using TLC. A common starting point for aminopyridines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. |
| Strong Interaction with Silica Gel | The basic nature of the 2-aminopyridine moiety can lead to strong interactions with the acidic silanol groups of the silica gel, causing tailing.[2] To mitigate this, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[2] |
| Column Overloading | Too much crude material has been loaded onto the column. Reduce the amount of sample loaded relative to the column size. |
| Compound Instability on Silica | The compound may be degrading on the acidic silica gel. Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to check for degradation. If unstable, consider using deactivated (neutral) silica or an alternative stationary phase like alumina. |
Issue 2: Challenges with Recrystallization
Symptom:
-
The compound "oils out" instead of forming crystals.
-
No crystal formation upon cooling.
-
Low recovery of the purified product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Inappropriate Solvent Choice | The solubility of the compound in the chosen solvent is either too high or too low at different temperatures. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. |
| Supersaturated Solution | The solution may be supersaturated and requires nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Presence of Impurities | Impurities can inhibit crystal formation. If the product is significantly impure, it may be necessary to first perform a preliminary purification step like an acid-base extraction or a quick filtration through a plug of silica. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 3: Complications with Acid-Base Extraction
Symptom:
-
Formation of a stable emulsion between the organic and aqueous layers.
-
Incomplete extraction of the product or impurities.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Agitation is Too Vigorous | Shaking the separatory funnel too aggressively can lead to emulsions. Gently invert the funnel multiple times to mix the layers. |
| Similar Densities of Layers | The densities of the organic and aqueous phases may be too similar. Try adding brine (saturated NaCl solution) to the aqueous layer to increase its density and help break the emulsion.[1] |
| Incorrect pH of the Aqueous Layer | For effective separation, ensure the pH of the aqueous layer is appropriate to either protonate the amine (making it water-soluble) or keep it in its neutral form (soluble in organic solvents). Check the pH with indicator paper. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound by silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate, triethylamine)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexanes/ethyl acetate). If tailing is observed, consider adding 0.5% triethylamine to the eluent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol outlines a general method for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, or a mixture like hexanes/ethyl acetate)
-
Erlenmeyer flasks, hot plate, ice bath, and filtration apparatus
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal.
-
Yield Maximization: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Visual Workflow for Troubleshooting Purification
Caption: A logical workflow for the purification and troubleshooting of this compound.
References
avoiding hazardous reagents in 4-(Difluoromethyl)pyridin-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the synthesis of 4-(difluoromethyl)pyridin-2-amine, with a focus on avoiding hazardous reagents.
Frequently Asked Questions (FAQs)
Q1: What are the common hazardous reagents used in the synthesis of this compound that should be avoided?
A1: Traditional synthesis routes for this compound and related fluorinated pyridines have often employed hazardous reagents. These include:
-
Diethylaminosulfur trifluoride (DAST): A hazardous fluorinating agent used to convert aldehydes to difluoromethyl groups.[1]
-
Gaseous sulfur tetrafluoride (SF4): A toxic and corrosive gas from which reagents like DAST are derived.[2]
-
Reagents requiring sealed pressure tubes for amination: This technique poses a risk of explosion at scale.[1][3]
-
Copper-mediated difluoromethylation reagents: Some of these, like TMSCF2H, can be costly and require specific handling.[1]
-
Pyridine: While a common solvent and reagent, pyridine is a flammable liquid with a foul odor and can cause skin and eye irritation, as well as liver, heart, and kidney damage with prolonged exposure.[4][5][6][7]
Q2: Is there a safer, scalable alternative for the synthesis of this compound?
A2: Yes, a scalable, economical, and practical five-step, two-pot synthesis has been developed that avoids many of the previously mentioned hazards.[1][3] This process starts from the commercially available 2,2-difluoroacetic anhydride and notably avoids the use of hazardous fluorinating agents and sealed vessels for amination.[1][3]
Q3: What are the main advantages of the newer, safer synthesis method?
A3: The primary advantages of the five-step, two-pot synthesis are:
-
Enhanced Safety: It eliminates the need for hazardous fluorinating agents like DAST and avoids high-pressure amination reactions.[1][3]
-
Scalability: The process has been successfully applied for large-scale production.[3][8]
-
Cost-Effectiveness: It starts from a cheaper starting material, 2,2-difluoroacetic anhydride.[1]
-
Practicality: The "two-pot" approach, also referred to as a telescope process, reduces the number of workup and isolation steps, making it more efficient for large-scale synthesis.[8]
Q4: What is a "telescope process" and how does it apply to this synthesis?
A4: A telescope process, or one-pot synthesis, is a strategy where sequential reactions are carried out in the same reactor without isolating the intermediate products. In the context of the safer synthesis of this compound, this approach is used to combine multiple steps, which improves efficiency and reduces waste.[8]
Troubleshooting Guide
This guide addresses potential issues that may arise during the safer, five-step, two-pot synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield in the formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one (Step 1) | Incomplete reaction. | Ensure the reaction is allowed to warm to room temperature over the specified 15 hours to drive the reaction to completion.[8] |
| Hydrolysis of the product upon storage. | Use the product immediately after isolation to avoid degradation.[1] | |
| Low yield in the one-pot synthesis from nitrile 18 to the final product | Inefficient cyclization or reduction. | Ensure the reaction temperatures and times are strictly followed for each step of the one-pot procedure (50°C for 7h, then 90°C for 15h).[3] |
| Degradation of intermediates. | Maintain a nitrogen atmosphere and degas the solvent (acetic acid) before the final reduction step with zinc to prevent oxidation.[3] | |
| Impure final product after filtration | Incomplete removal of inorganic salts or byproducts. | Wash the filter cake thoroughly with an appropriate solvent like EtOAc.[3] |
| Co-precipitation of starting materials or intermediates. | Ensure the reaction has gone to completion before filtration. Monitor the reaction by a suitable analytical method like HPLC. | |
| Difficulty in handling zinc addition in the final reduction step | Exothermic reaction leading to temperature increase. | Add the zinc portionwise while carefully monitoring and maintaining the internal temperature of the reaction mixture between 16–20°C.[3] |
Quantitative Data Summary
The following tables summarize the yields for the key steps in the safer synthesis of this compound.
Table 1: Stepwise Synthesis Yields
| Step | Product | Yield |
| 1 | (E)-4-ethoxy-1,1-difluorobut-3-en-2-one | 78% |
| 2 | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile | 73% |
| 3-5 (One-pot) | This compound | 64% (over two steps) |
Table 2: Comparison of Overall Yields
| Method | Starting Material for Final Steps | Overall Yield |
| Stepwise Synthesis | Nitrile 18 | 42% (over three steps) |
| Optimized One-Pot Procedure | Nitrile 18 | 72% (over three steps) |
Experimental Protocols
Protocol 1: Synthesis of (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one
-
Cool a solution of ethyl vinyl ether (1.0 equiv) and pyridine (1.21 equiv) in dichloromethane to -70°C.
-
Slowly add a solution of difluoroacetic anhydride (1.2 equiv) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature over 15 hours.
-
Work up the reaction to isolate the product, which should be used immediately.
Protocol 2: One-Pot Synthesis of this compound from Nitrile Intermediate
-
To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1.0 equiv) in acetic acid, add methoxylamine hydrochloride (3.0 equiv).
-
Stir the resulting mixture at 50°C for 7 hours.
-
Cool the mixture to room temperature and add HBr in acetic acid (33%, 1.9 equiv).
-
Stir the reaction mixture at 90°C for 15 hours.
-
Cool the mixture to 20°C and degas with nitrogen.
-
Add zinc (3.0 equiv) portionwise, maintaining the temperature between 16–20°C.
-
Stir the mixture at room temperature for 3 hours.
-
Filter the reaction mixture over a pad of Celite.
-
Wash the filter cake with EtOAc.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualized Workflows
Caption: Workflow for the five-step, two-pot synthesis of this compound.
Caption: Comparison of reagents and conditions in safer vs. hazardous synthesis routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.org [acs.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. air.unimi.it [air.unimi.it]
Technical Support Center: Synthesis of 4-(Difluoromethyl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 4-(difluoromethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize their synthetic protocols. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound from 2-chloro-4-(difluoromethyl)pyridine via Buchwald-Hartwig amination is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine are a common issue. The electron-withdrawing nature of the difluoromethyl group can deactivate the pyridine ring, making the C-Cl bond less reactive towards oxidative addition to the palladium catalyst. Here are several factors to consider and troubleshoot:
-
Catalyst and Ligand Choice: This is a critical factor. For electron-deficient substrates like this, bulky and electron-rich phosphine ligands are often necessary to promote the catalytic cycle.
-
Recommendation: Consider using ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Using pre-formed palladium catalysts (e.g., G3 or G4 precatalysts) can also lead to more consistent results.
-
-
Base Selection: The choice of base is crucial for the deprotonation of the amine and the overall efficiency of the reaction.
-
Recommendation: Strong, non-coordinating bases are generally preferred. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. Ensure the base is fresh and handled under inert conditions to avoid degradation.
-
-
Reaction Temperature: Incomplete reactions can often be attributed to insufficient temperature.
-
Recommendation: Gradually increase the reaction temperature, for example, to 80-100 °C, while carefully monitoring for any signs of product or starting material decomposition by TLC or LC-MS.
-
-
Solvent: The solvent can significantly impact the solubility of reactants and the stability of the catalytic species.
-
Recommendation: Anhydrous, degassed solvents are essential. Toluene and dioxane are commonly used. Ensure the solvent is thoroughly dried and purged with an inert gas before use.
-
Q2: I am observing an impurity with a similar polarity to my product, this compound, making purification difficult. What could this impurity be?
A2: A common impurity in the synthesis of 2-aminopyridines from 2-chloropyridines is the corresponding hydroxypyridine, in this case, 4-(difluoromethyl)pyridin-2-ol .
-
Formation Mechanism: This side product can form through the hydrolysis of the starting material, 2-chloro-4-(difluoromethyl)pyridine, or potentially through reaction of the product with any residual water under the reaction conditions, especially if a strong base is used. The presence of water in the reaction mixture can lead to the formation of hydroxide ions, which can act as a nucleophile.
-
Troubleshooting:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and all reagents and solvents are rigorously dried and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: If the hydroxypyridine does form, careful column chromatography is often required for separation. A gradient elution with a solvent system like ethyl acetate/hexanes may be effective. In some cases, a pH adjustment during the workup can help to separate the more acidic hydroxypyridine from the basic aminopyridine.
-
Q3: During the multi-step synthesis starting from 2,2-difluoroacetic anhydride, I am experiencing decomposition of the enone intermediate (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. How can I mitigate this?
A3: The enone intermediate is known to be prone to decomposition, particularly upon storage or during purification.[1]
-
Recommendation: It is highly recommended to use this intermediate immediately after its preparation in the subsequent reaction step without prolonged storage.[1] If isolation is necessary, it should be done quickly and the material should be kept cold and under an inert atmosphere. Minimizing exposure to moisture and air is critical.
Q4: Can over-amination occur, leading to the formation of a bis-aminated pyridine species?
A4: While less common for the synthesis of a primary amine from a chloro-precursor, the possibility of forming a di- or tri-substituted amine, especially if using a secondary amine as the nucleophile in a related synthesis, exists. However, in the synthesis of this compound using ammonia or a protected amine equivalent, the primary side products are more likely to be related to hydrolysis or incomplete reaction. The electron-withdrawing difluoromethyl group and the amino group itself deactivate the ring towards further nucleophilic substitution.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Suggested Solution | Relevant Citation |
| Inactive Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Consider using pre-formed palladium precatalysts (G3 or G4). | |
| Inappropriate Base | Use a strong, non-coordinating base like NaOtBu or LiOtBu. Ensure the base is fresh and handled under inert conditions. | |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature to 80-100 °C, monitoring for decomposition. | |
| Presence of Water or Oxygen | Use anhydrous, degassed solvents. Maintain a strict inert atmosphere (N₂ or Ar). |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-chloro-4-(difluoromethyl)pyridine [1]
This protocol describes the coupling of 2-chloro-4-(difluoromethyl)pyridine with tert-butyl carbamate, followed by deprotection to yield the final product.
Step 1: Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add 2-chloro-4-(difluoromethyl)pyridine (1.0 eq), tert-butyl carbamate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a strong base, such as sodium tert-butoxide (1.5 eq).
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate.
Step 2: Boc-Deprotection
-
Dissolve the purified tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate in a suitable solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify if necessary to yield this compound.
Mandatory Visualization
Below are diagrams illustrating the key reaction pathway and a troubleshooting workflow.
Caption: Main synthetic route and a key side reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of 4-(Difluoromethyl)pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Difluoromethyl)pyridin-2-amine from a reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during extraction or filtration. - Inefficient elution during column chromatography. - Co-elution with impurities. - Product decomposition on silica gel. | - Monitor reaction completion by TLC or LC-MS. - Ensure proper phase separation during extraction and thoroughly wash any solids. - Optimize the solvent system for column chromatography to ensure the product elutes in a sharp band. - Use a shallower gradient during column chromatography to improve separation. - Consider using a less acidic stationary phase like alumina or a deactivated silica gel if decomposition is suspected.[1] |
| Product is not Crystallizing | - Solution is too dilute. - Presence of impurities inhibiting crystallization. - Incorrect solvent system for recrystallization. | - Concentrate the solution. - Attempt to purify further by column chromatography before recrystallization. - Perform a solvent screen to find a suitable solvent or solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures. For basic compounds like pyridines, organic acids such as acetic acid in combination with other solvents can be effective.[2] |
| Multiple Spots on TLC After Purification | - Incomplete separation of closely related impurities. - On-column reaction or degradation. - Contamination of collection tubes. | - Re-purify using a different chromatographic technique (e.g., preparative HPLC) or a different solvent system. - Use a different stationary phase (e.g., alumina instead of silica).[1] - Ensure all glassware is clean. |
| Oily Product Instead of Solid | - Presence of residual solvent. - The compound may be a low-melting solid or an oil at room temperature. - Presence of impurities that lower the melting point. | - Dry the product under high vacuum. - Check the literature for the expected physical state of the compound. - Further purification may be necessary. |
| Inconsistent Results Between Batches | - Variation in reaction conditions (temperature, time, reagent quality). - Differences in work-up and purification procedures. | - Standardize all reaction and purification protocols. - Use reagents from the same supplier and lot if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of this compound?
A1: Depending on the synthetic route, common impurities can include unreacted starting materials, reagents such as zinc used in reduction steps, and various reaction intermediates.[3] If a multi-step synthesis is performed, by-products from preceding steps may also be present.
Q2: What is a suitable solvent system for column chromatography of this compound?
A2: A common solvent system for the purification of similar pyridine derivatives on silica gel is a gradient of ethyl acetate in hexane.[4] The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) beforehand.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be an effective purification method. Since this compound is a basic compound, you might consider using organic acids, such as acetic acid, potentially mixed with other co-solvents, to facilitate the process.[2] A thorough solvent screen is recommended to identify the best conditions.
Q4: My purified product appears as a brownish solid. Is this normal?
A4: While the desired product is often described as a solid, a brownish color may indicate the presence of impurities.[3] Further purification by techniques like recrystallization with activated charcoal or another round of column chromatography might be necessary to obtain a purer, lighter-colored solid.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To check for the presence of multiple components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
Experimental Protocols
Protocol 1: Purification by Silica Gel Plug Filtration
This method is suitable for a quick, less rigorous purification to remove baseline impurities.
-
Preparation: Prepare a short column (plug) of silica gel in a suitable sized funnel or column.
-
Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Elution: Pass the solution through the silica gel plug.
-
Washing: Wash the silica gel with additional solvent to ensure all the product is collected.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the partially purified product.[3]
Protocol 2: Purification by Column Chromatography
This method provides a higher degree of purification.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[5]
Protocol 3: Purification by Precipitation and Filtration
This method is useful for large-scale purifications where the product precipitates upon basification of the reaction mixture.
-
Basification: After the reaction is complete, cool the reaction mixture and carefully basify it to the appropriate pH to precipitate the free base of the product.[3]
-
Filtration: Collect the precipitated solid by filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a suitable solvent (e.g., water, then a non-polar organic solvent) to remove soluble impurities.
-
Drying: Dry the purified solid under vacuum.[3]
Purification Workflow
Caption: Purification workflow for this compound.
References
Validation & Comparative
analytical techniques for 4-(Difluoromethyl)pyridin-2-amine characterization
A Comprehensive Guide to the Analytical Characterization of 4-(Difluoromethyl)pyridin-2-amine
For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is paramount. This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its unique difluoromethyl group significantly influences its chemical properties and, consequently, the analytical techniques required for its characterization. This guide provides an objective comparison of the primary analytical methods for the characterization of this compound, with 2-amino-4-methylpyridine serving as a non-fluorinated analogue for comparative analysis.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from key analytical techniques for this compound and its non-fluorinated counterpart, 2-amino-4-methylpyridine.
Table 1: Comparison of NMR Spectroscopic Data
| Analytical Method | This compound | 2-amino-4-methylpyridine | Key Differences and Rationale |
| ¹H NMR (in DMSO-d₆) | Pyridine Protons: δ 8.27 (d), 6.94 (d), 6.92 (s) ppmCHF₂ Proton: δ 7.03 (t, ²JH,F = 55.3 Hz) ppmAmine Protons: δ 9.81 (s) ppm[1] | Pyridine Protons: δ 7.81 (d), 6.37 (d), 6.20 (s) ppmMethyl Protons: δ 2.16 (s) ppmAmine Protons: δ 4.68 (s) ppm[2] | The difluoromethyl group in the fluorinated compound results in a characteristic triplet for the CHF₂ proton due to coupling with the two fluorine atoms. This coupling is absent in the methyl analogue. The electron-withdrawing nature of the CHF₂ group also influences the chemical shifts of the aromatic protons. |
| ¹³C NMR (in DMSO-d₆) | Pyridine Carbons: δ 161.7, 148.9, 111.7 (t), 103.1 (t) ppmC-CHF₂ Carbon: δ 143.7 (t, ²JC,F = 22.9 Hz) ppmCHF₂ Carbon: δ 113.7 (t, ¹JC,F = 237.6 Hz) ppm[1] | Pyridine Carbons: δ 158.9, 148.0, 112.9, 105.1 ppmC-CH₃ Carbon: δ 147.5 ppmMethyl Carbon: δ 20.7 ppm | The most significant difference is the presence of carbon-fluorine coupling in the ¹³C NMR spectrum of this compound. The carbon of the CHF₂ group appears as a triplet with a large coupling constant, and the adjacent ring carbon also shows a triplet with a smaller coupling constant. |
| ¹⁹F NMR (in DMSO-d₆) | δ -114.73 (s, 2F) ppm[1] | Not Applicable | This technique is specific for fluorine-containing compounds and provides a clear signal for the two fluorine atoms in the difluoromethyl group. |
Table 2: Comparison of Chromatographic and Mass Spectrometric Data
| Analytical Method | This compound | 2-amino-4-methylpyridine | Key Differences and Rationale |
| HPLC Purity | tR = 5.52 min (99.3% purity)[1] | Purity >98.0% (GC) | While direct comparison of retention times is method-dependent, both compounds can be effectively analyzed by HPLC for purity assessment. The polarity difference due to the CHF₂ group versus the CH₃ group will influence retention times on a given column. |
| Mass Spectrometry (MS) | NSI-HRMS (m/z): [M+H]⁺ calcd for C₆H₇F₂N₂: 145.0577; found, 145.0574[1] | EI-MS (m/z): Molecular Ion [M]⁺ at 108. Fragments at 80, 53, etc.[3] | The molecular ion peak in the mass spectrum is the most direct indicator of the compound's identity, with a clear mass difference of 36 amu between the fluorinated and non-fluorinated analogues, corresponding to the replacement of CH₃ with CHF₂. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition. |
| Gas Chromatography (GC) | Amenable to GC analysis, potentially with derivatization.[2][4] | Can be analyzed by GC. | Both compounds are sufficiently volatile for GC analysis. The choice between GC and HPLC often depends on the sample matrix and the need for derivatization. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the analyte.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Protocol: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover the range of -2 to 12 ppm.
-
¹³C NMR Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹⁹F NMR Protocol (for this compound): Acquire a proton-decoupled ¹⁹F NMR spectrum. The spectral width should be set to encompass the expected chemical shift of the difluoromethyl group.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify impurities.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Protocol: Inject the sample onto the column and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is determined by the relative area of the main peak.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition of the compound.
-
Instrumentation: A mass spectrometer, often coupled to an HPLC (LC-MS) or GC (GC-MS) system.
-
Ionization Technique: Electrospray ionization (ESI) is suitable for LC-MS, while electron ionization (EI) is common for GC-MS.
-
Protocol: Introduce the sample into the mass spectrometer. For ESI, the sample is typically dissolved in a solvent mixture such as acetonitrile/water. For EI, the sample is vaporized. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion (for ESI) or the molecular ion [M]⁺ (for EI). For structural confirmation, tandem MS (MS/MS) can be performed to analyze fragmentation patterns.
Mandatory Visualization
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical comparison of NMR techniques for fluorinated vs. non-fluorinated analogues.
References
Comparative NMR Analysis of 4-(Difluoromethyl)pyridin-2-amine and Structurally Related Analogs
A definitive guide to the ¹H and ¹³C NMR spectral characteristics of 4-(difluoromethyl)pyridin-2-amine, a pivotal building block in the synthesis of advanced lipid kinase inhibitors, is presented. This report provides a comprehensive comparison with its trifluoromethyl and methyl analogs, offering researchers, scientists, and drug development professionals a valuable resource for structural verification and analysis.
The successful synthesis and characterization of this compound are crucial for the advancement of novel therapeutics, particularly in the realm of PI3K/mTOR kinase inhibitors. A thorough understanding of its NMR spectral properties is essential for unambiguous identification and quality control. This guide furnishes a detailed analysis of its ¹H and ¹³C NMR data in comparison to 4-(trifluoromethyl)pyridin-2-amine and 4-methylpyridin-2-amine, highlighting the influence of the substituent at the 4-position on the chemical shifts and coupling constants of the pyridine ring.
NMR Data Comparison
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and its analogs. All data were acquired in deuterated chloroform (CDCl₃) unless otherwise specified.
| Compound | Atom | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| This compound | H-3 | 6.64 | d, J = 0.8 | 107.9 |
| H-5 | 6.84 | dd, J = 5.2, 1.6 | 111.9 (t, J = 21.2) | |
| H-6 | 8.16 | d, J = 5.2 | 150.8 | |
| NH₂ | 4.75 | br s | - | |
| CHF₂ | 6.55 | t, J = 56.0 | 114.8 (t, J = 238.1) | |
| C-2 | - | - | 158.5 | |
| C-4 | - | - | 154.3 (t, J = 23.5) | |
| 4-(Trifluoromethyl)pyridin-2-amine | H-3 | 6.75 | s | 105.8 (q, J = 4.1) |
| H-5 | 6.90 | d, J = 5.2 | 114.2 | |
| H-6 | 8.28 | d, J = 5.2 | 150.5 | |
| NH₂ | 4.89 | br s | - | |
| CF₃ | - | - | 123.4 (q, J = 272.5) | |
| C-2 | - | - | 159.2 | |
| C-4 | - | - | 151.7 (q, J = 33.8) | |
| 4-Methylpyridin-2-amine [1] | H-3 | 6.48 | s | 113.8 |
| H-5 | 6.57 | d, J = 5.1 | 121.5 | |
| H-6 | 7.93 | d, J = 5.1 | 148.8 | |
| NH₂ | 4.50 | br s | - | |
| CH₃ | 2.24 | s | 21.0 | |
| C-2 | - | - | 158.9 | |
| C-4 | - | - | 147.9 |
Experimental Protocol
NMR Spectroscopy:
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Coupling constants (J) are reported in Hertz (Hz). The samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
Structure and Atom Numbering
The chemical structure and atom numbering scheme for this compound are depicted below to facilitate the interpretation of the NMR data.
Caption: Chemical structure and atom numbering of this compound.
References
Mass Spectrometry of 4-(Difluoromethyl)pyridin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry of 4-(difluoromethyl)pyridin-2-amine against related pyridine derivatives. Due to the limited availability of direct experimental mass spectra for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds. This information is crucial for researchers in drug discovery and development for compound identification, structural elucidation, and metabolite analysis.
Comparative Fragmentation Analysis
The mass spectral fragmentation of substituted pyridin-2-amines is influenced by the nature and position of the substituents on the pyridine ring. Here, we compare the predicted fragmentation of this compound with the experimentally determined fragmentation of 2-aminopyridine and the predicted fragmentation of 4-(trifluoromethyl)pyridin-2-amine. Electron Ionization (EI) is assumed as the ionization method for this comparison, as it induces characteristic fragmentation useful for structural elucidation.[1]
Table 1: Comparison of Predicted and Known Mass Spectrometry Fragmentation Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (M+) [m/z] | Key Fragment Ions (Predicted/Known) [m/z] and Proposed Structures |
| This compound | C₆H₆F₂N₂ | 144.12 | 144 | Predicted: - 125: [M-HF]⁺, Loss of hydrogen fluoride - 113: [M-CHF₂]⁺, Loss of the difluoromethyl radical - 95: [M-CHF₂-H₂O]⁺ or [C₅H₅N]⁺, Subsequent loss from pyridine ring fragmentation - 78: [C₅H₄N]⁺, Pyridine radical cation - 66: [C₄H₄N]⁺, Loss of HCN from the pyridine ring |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 | 94 | Known: [2] - 94: Molecular Ion [M]⁺ - 67: [M-HCN]⁺, Loss of hydrogen cyanide from the pyridine ring - 40: Further fragmentation |
| 4-(Trifluoromethyl)pyridin-2-amine | C₆H₅F₃N₂ | 162.11 | 162 | Predicted: [3] - 143: [M-F]⁺, Loss of a fluorine radical - 134: [M-HF-F]⁺ or [M-F₂]⁺, Subsequent fluorine loss - 93: [M-CF₃]⁺, Loss of the trifluoromethyl radical - 78: [C₅H₄N]⁺, Pyridine radical cation - 66: [C₄H₄N]⁺, Loss of HCN from the pyridine ring |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the difluoromethyl group and the pyridine ring. The initial ionization will form the molecular ion at m/z 144. Subsequent fragmentation is likely to involve the loss of neutral molecules such as hydrogen fluoride (HF) and radicals like the difluoromethyl radical (•CHF₂). The stable pyridine ring may also undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN).
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocols
A standardized protocol for the analysis of this compound and its analogues by mass spectrometry is outlined below. This protocol is designed to ensure high-quality, reproducible data.
1. Sample Preparation
-
Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
For Electrospray Ionization (ESI), further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. The mobile phase should ideally consist of solvents like acetonitrile and water with a small amount of formic acid (0.1%) to promote protonation.[4]
-
For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.[1]
2. Mass Spectrometry Parameters
The following are general starting parameters that should be optimized for the specific instrument and analyte.
-
For Electrospray Ionization (ESI-MS):
-
Ionization Mode: Positive ion mode is typically preferred for aminopyridines due to the basicity of the nitrogen atoms.
-
Capillary Voltage: 3.0-4.5 kV
-
Nebulizer Gas (Nitrogen) Pressure: 30-50 psi
-
Drying Gas (Nitrogen) Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
Fragmentor Voltage: 70-120 V (can be ramped to induce fragmentation for MS/MS experiments)
-
Mass Range: m/z 50-500
-
-
For Electron Ionization (EI-MS):
-
Ionization Energy: 70 eV[1]
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 35-500
-
Scan Speed: 1000 amu/s
-
3. Data Acquisition and Analysis
-
Acquire full scan mass spectra to identify the molecular ion and major fragment ions.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecule [M+H]⁺ (for ESI) or the molecular ion M⁺ (for EI) to confirm fragmentation pathways.
-
Compare the obtained spectra with library data if available, or with the predicted fragmentation patterns for structural confirmation. High-resolution mass spectrometry (HRMS) should be used to determine the elemental composition of the parent and fragment ions, providing a higher degree of confidence in the assignments.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound and its alternatives.
Caption: Workflow for comparative mass spectrometry analysis.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound and a framework for its analysis. Experimental verification is essential to confirm these predictions and to fully characterize this compound.
References
Unveiling the Solid-State Architecture: A Comparative Guide to the Crystal Structures of 4-(Difluoromethyl)pyridin-2-amine Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount. This guide provides a comparative analysis of the crystal structures of 4-(Difluoromethyl)pyridin-2-amine derivatives, offering insights into their solid-state properties. The inclusion of a difluoromethyl group can significantly influence the physicochemical properties of a molecule, making crystallographic studies essential for rational drug design and development.
This guide presents a summary of the crystallographic data for two derivatives, offering a glimpse into the structural landscape of this class of compounds. Due to the limited availability of public crystallographic data for a broad range of this compound derivatives, this comparison focuses on a key intermediate and a related pyrazole-carboxamide analog.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4-(Difluoromethyl)-N-methoxy-pyridin-2-amine (Derivative A) and 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate (Derivative B).[1] These parameters provide a fundamental description of the crystal lattice and the arrangement of molecules within it.
| Parameter | Derivative A: 4-(Difluoromethyl)-N-methoxy-pyridin-2-amine | Derivative B: 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate[1] |
| CCDC Deposition No. | 1939418 | 2419858[1] |
| Chemical Formula | C₇H₉F₂N₃O | C₁₁H₁₂F₂N₄O₂[1] |
| Formula Weight | 189.17 | 270.24[1] |
| Crystal System | Monoclinic | Monoclinic[1] |
| Space Group | P2₁/c | P2₁/n[1] |
| a (Å) | 8.543(3) | 8.2282(16)[1] |
| b (Å) | 10.133(4) | 15.535(3)[1] |
| c (Å) | 10.252(4) | 9.883(2)[1] |
| α (°) | 90 | 90[1] |
| β (°) | 113.34(2) | 105.78(2)[1] |
| γ (°) | 90 | 90[1] |
| Volume (ų) | 814.2(5) | 1215.9(4)[1] |
| Z | 4 | 4[1] |
| Calculated Density (g/cm³) | 1.545 | 1.477[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that involves several key steps. The following is a generalized experimental protocol for single-crystal X-ray diffraction, the technique used to obtain the data presented in this guide.
1. Crystal Growth: High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent and crystallization conditions is crucial for obtaining crystals suitable for X-ray analysis.
2. Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
3. Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
4. Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
5. Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed structure factors. The refinement process typically involves adjusting atomic coordinates, and thermal parameters.
6. Validation: The final refined crystal structure is validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles and using various crystallographic validation tools. The final data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.
This guide provides a foundational comparison of the crystal structures of two this compound derivatives. Further research and the deposition of more crystal structures of related compounds in public databases will be crucial for building a comprehensive understanding of the structure-property relationships in this important class of molecules.
References
A Comparative Guide to the Biological Activity of 4-(Difluoromethyl)pyridin-2-amine Containing Compounds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. Within this chemical space, the 4-(difluoromethyl)pyridin-2-amine moiety has emerged as a critical pharmacophore, particularly in the development of potent and selective kinase inhibitors. This guide provides an objective comparison of the biological activities of key compounds containing this scaffold, supported by experimental data, detailed protocols, and a visualization of the targeted signaling pathway.
Comparative Analysis of Kinase Inhibitory Activity
Compounds incorporating the this compound scaffold have demonstrated significant inhibitory activity against the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways. These pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers and neurological disorders.
The following tables summarize the in vitro and cellular activities of representative compounds, highlighting the contribution of the this compound moiety to their potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target(s) | 4-substituent | Heterocycle | Ki (mTOR) (nM) | Ki (p110α) (nM) | mTOR/PI3Kα Selectivity Ratio |
| PQR620 | mTORC1/2 | -CHF2 | Pyridine | Potent (specific value not publicly disclosed) | >1000-fold selectivity for mTOR over PI3Kα[1] | >1000 |
| PQR530 | PI3K/mTOR | -CHF2 | Pyridine | Data not available | Data not available | Dual inhibitor |
| PQR514 | PI3K/mTOR | -CHF2 | Pyrimidine | 32.7[2] | 2.2[2] | 14.9 |
| PQR309 (Bimiralisib) | PI3K/mTOR | -CF3 | Pyridine | 89[3] | 33[3] | 2.6 |
Table 2: Cellular Activity of Kinase Inhibitors
| Compound | Cell Line | IC50 p-Akt (Ser473) (nM) | IC50 p-S6 (Ser235/236) (nM) | Antiproliferative IC50 (nM) |
| PQR620 | A2058 Melanoma | 200[1] | 100[1] | Median of 250 across 44 lymphoma cell lines[1] |
| PQR514 | A2058 Melanoma | 17[2] | 61[2] | Data not available |
| PQR309 (Bimiralisib) | A2058 Melanoma | 2100[4] | 200[4] | 40000 (A2058), 1800 (SKOV3)[4] |
The data clearly indicates that the presence of the difluoromethyl group, particularly when coupled with a pyrimidine ring in PQR514, results in a significant enhancement of PI3K inhibitory potency compared to its trifluoromethyl-pyridine analogue, PQR309.[2][3] PQR620 stands out as a highly selective mTOR inhibitor, demonstrating the tunability of the scaffold for achieving desired selectivity profiles.[1]
The PI3K/Akt/mTOR Signaling Pathway
The compounds discussed exert their effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling cascade. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt and PDK1, leading to the full activation of Akt. Activated Akt then modulates a plethora of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating substrates like the S6 ribosomal protein.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols
The following are generalized protocols for key assays used to determine the biological activity of the compared compounds. Specific details may vary between laboratories and publications.
In Vitro Kinase Assay (Time-Resolved FRET - TR-FRET)
This assay quantifies the enzymatic activity of a kinase and its inhibition by a test compound.
-
Reagents and Materials: Kinase (e.g., PI3Kα, mTOR), substrate, ATP, TR-FRET detection reagents (e.g., LanthaScreen™), assay buffer, test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase and a fluorescently labeled substrate in assay buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
-
Data Analysis: The ratio of the two emission signals is calculated to determine the extent of substrate phosphorylation. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular In-Cell Western Assay for Protein Phosphorylation
This assay measures the levels of phosphorylated proteins within cells after treatment with an inhibitor.
-
Reagents and Materials: Cell line (e.g., A2058 melanoma), cell culture medium, test compound, primary antibodies (total and phospho-specific for Akt and S6), fluorescently labeled secondary antibodies, blocking buffer, permeabilization buffer.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2 hours).
-
Fix the cells with formaldehyde, then permeabilize with a detergent-based buffer.
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with primary antibodies against the phosphorylated target (e.g., p-Akt Ser473) and a normalization protein (e.g., total Akt or a housekeeping protein).
-
Wash the cells and add fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Scan the plate using an infrared imaging system.
-
-
Data Analysis: The fluorescence intensity of the phospho-protein is normalized to that of the total protein. The normalized signal is then used to determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
-
Reagents and Materials: Cell line, cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After allowing the cells to attach, add serial dilutions of the test compound.
-
Incubate the plate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
Conclusion
The this compound moiety is a valuable component in the design of potent kinase inhibitors targeting the PI3K/mTOR pathway. The presented data highlights how subtle modifications, such as the substitution of a trifluoromethyl with a difluoromethyl group, can significantly impact inhibitory potency and selectivity. This comparative guide serves as a resource for researchers in the field, providing a condensed overview of the activity of these compounds and the methodologies used to evaluate them. Further exploration of this chemical scaffold holds promise for the development of next-generation therapeutics for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Difluoromethyl Group: A Comparative Guide to 4-(Difluoromethyl)pyridin-2-amine Analogs in Kinase Inhibition
For researchers and scientists in drug development, the strategic incorporation of fluorine atoms into small molecules continues to be a powerful tool for optimizing drug-like properties. This guide provides a comparative analysis of 4-(difluoromethyl)pyridin-2-amine analogs, a key scaffold in the development of potent kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway. Through a detailed examination of structure-activity relationships (SAR), supported by experimental data, this document aims to elucidate the critical contributions of the difluoromethyl group and other structural modifications to inhibitory activity and cellular potency.
The this compound moiety has emerged as a privileged fragment in the design of inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinases, two central nodes in a signaling pathway frequently dysregulated in cancer.[1][2] The replacement of a trifluoromethyl group with a difluoromethyl group at the 4-position of the pyridine ring has been shown to augment affinity for mTOR kinase, highlighting the subtle yet significant impact of fluorine substitution on target engagement.[2] This guide will delve into the SAR of analogs built upon this core, providing a clear comparison of their performance and the experimental methodologies used for their evaluation.
Comparative Analysis of Inhibitory Potency
The following tables summarize the in vitro and cellular activities of a series of this compound analogs, comparing them to their trifluoromethyl counterparts and exploring the impact of substitutions on appended morpholine rings. These compounds are based on a central 1,3,5-triazine or pyrimidine core.
Table 1: Structure-Activity Relationship of 4-(Trifluoromethyl)pyridin-2-amine Analogs with Varying Morpholine Substitutions [1]
| Compound | R1 | R2 | pPKB IC50 (nM) | pS6 IC50 (nM) | p110α Ki (nM) | mTOR Ki (nM) | Ki (p110α) / Ki (mTOR) |
| PQR309 (5) | M0 | M0 | 139 | 205 | 17 | 62 | 0.27 |
| 17 | M2 | M2 | 248 | 283 | 6.8 | 137 | 0.05 |
| 32 | M0 | M2 | - | - | - | 25.5 | - |
M0 = Unsubstituted Morpholine; M2 = (S)-3-methylmorpholine. pPKB and pS6 IC50 values represent cellular potency in inhibiting the PI3K/mTOR pathway.
Table 2: Comparative Activity of Analogs with Difluoromethyl vs. Trifluoromethyl Groups and Triazine vs. Pyrimidine Cores [1][3]
| Compound | Heteroaryl Moiety | Core | pPKB IC50 (nM) | pS6 IC50 (nM) | p110α Ki (nM) | mTOR Ki (nM) |
| PQR309 (1) | 4-(Trifluoromethyl)pyridin-2-amine | Triazine | 139 | 205 | 17 | 62 |
| PQR530 (6) | This compound | Triazine | - | - | - | - |
| 2 | This compound | Triazine | - | - | - | - |
| 3 | 4-(Trifluoromethyl)pyrimidin-2-amine | Triazine | - | - | - | - |
| PQR514 (4) | 4-(Difluoromethyl)pyrimidin-2-amine | Pyrimidine | 17 | 61 | 2.2 | 33 |
Data for PQR530 (6) and compound 2 were noted as potent inhibitors, but specific values were not provided in the abstract for this direct comparison.
The data clearly indicates that the 4-(difluoromethyl)pyrimidin-2-amine moiety in PQR514 leads to a significant enhancement in both in vitro potency against p110α and cellular activity, as evidenced by the low nanomolar IC50 values for the inhibition of PKB and S6 phosphorylation.[3]
Experimental Protocols
The evaluation of these kinase inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to determine the inhibitory activities presented in the tables.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is employed to determine the half-maximal inhibitory concentration (IC50) of compounds against PI3K and mTOR kinases.
Materials:
-
Kinase (p110α/p48α, mTOR)
-
Biotinylated PIP2 (substrate)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-PIP3 antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Test compounds
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, biotinylated PIP2, and the test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection mix containing the Europium-labeled anti-phospho-PIP3 antibody and SA-APC.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio and determine IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Phosphorylation Assay (In-Cell Western)
This assay quantifies the phosphorylation levels of downstream effectors of the PI3K/mTOR pathway, such as Akt (PKB) and S6 ribosomal protein, in a cellular context.
Materials:
-
Cancer cell line (e.g., A2058)
-
Cell culture medium and supplements
-
Test compounds
-
Formaldehyde solution
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies (anti-phospho-Akt, anti-phospho-S6, and a normalization antibody like anti-Actin)
-
IRDye-labeled secondary antibodies
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 2 hours).
-
Fix the cells by adding formaldehyde solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the plate with PBS.
-
Incubate with the appropriate IRDye-labeled secondary antibodies in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the plate with PBS.
-
Scan the plate using an infrared imaging system (e.g., Odyssey).
-
Quantify the fluorescence intensity for the phospho-protein and the normalization protein.
-
Normalize the phospho-protein signal to the total protein signal and determine the IC50 values.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the general workflow for evaluating the kinase inhibitors.
Caption: PI3K/mTOR Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
References
Difluoromethyl vs. Trifluoromethyl Pyridine Inhibitors: A Comparative Potency Analysis
For researchers, scientists, and drug development professionals, the choice between difluoromethyl (CF2H) and trifluoromethyl (CF3) substitution on a pyridine scaffold can significantly impact inhibitor potency. This guide provides a comparative analysis of these two crucial fluorine-containing moieties, supported by experimental data, to inform inhibitor design and optimization.
The introduction of fluorinated groups is a well-established strategy in medicinal chemistry to enhance various properties of drug candidates, including metabolic stability and binding affinity.[1][2] The trifluoromethyl group, with its strong electron-withdrawing nature, is known to improve metabolic stability and can significantly alter the electronic properties of the parent molecule.[3][4] The difluoromethyl group, on the other hand, is often considered a bioisostere of hydroxyl or thiol groups and possesses the unique ability to act as a hydrogen bond donor, a property absent in the trifluoromethyl group.[4][5][6] This difference in hydrogen bonding capacity can lead to distinct interactions with target proteins and, consequently, differences in inhibitory potency.
Potency Comparison: PI3K/mTOR Kinase Inhibitors
A key study directly comparing the potency of difluoromethyl- and trifluoromethyl-substituted pyridine inhibitors targeted the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathway, which is frequently overactivated in cancer.[7][8] The structure-activity relationship (SAR) study led to the discovery of potent dual PI3K/mTOR kinase inhibitors.
The data presented below showcases a direct comparison between a 4-trifluoromethyl-substituted pyridine compound and its 4-difluoromethyl analogue.
| Compound ID | Substitution at position 4 of Pyridine | Target Kinase | Inhibition Constant (Ki) in nM |
| 5 (PQR309) | Trifluoromethyl (-CF3) | p110α (PI3Kα) | 58 |
| mTOR | 53 | ||
| 32 | Difluoromethyl (-CF2H) | p110α (PI3Kα) | 28 |
| mTOR | 25.5 |
Data sourced from a study on dual inhibitors of class I PI3K and mTOR kinase.[7]
The results from this study indicate that the difluoromethyl-substituted compound (32 ) exhibited a two-fold increase in affinity for both PI3Kα and mTOR compared to its trifluoromethyl counterpart (5 , PQR309).[7] This suggests that for this particular scaffold and target, the difluoromethyl group is more favorable for achieving higher potency. The authors of the study noted that their data confirmed a previous observation that 4-difluoromethyl-substituted heteroaryls yielded increased affinity for mTOR compared to their respective 4-trifluoromethyl analogues.[7]
Experimental Protocols
A detailed experimental protocol for the kinase inhibition assay is crucial for the interpretation and replication of the presented data.
Biochemical Kinase Inhibition Assay (General Protocol)
The inhibitory potency of the compounds was likely determined using a biochemical kinase assay, such as a competitive binding assay or an enzyme activity assay. A general protocol for such an assay is as follows:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., p110α, mTOR).
-
Substrate (e.g., a peptide or lipid).
-
ATP (adenosine triphosphate).
-
Test compounds (difluoromethyl and trifluoromethyl pyridine inhibitors) dissolved in DMSO.
-
Assay buffer (containing appropriate salts, buffering agents, and additives to ensure optimal enzyme activity).
-
Detection reagents (e.g., antibodies, fluorescent probes, or luminescence-based reagents to measure kinase activity or substrate modification).
-
-
Assay Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 37°C).
-
The reaction is stopped, typically by the addition of a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.
-
The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence, luminescence, or absorbance) is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
-
The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for comparing the potency of these inhibitors.
Caption: PI3K/mTOR signaling pathway with inhibition points.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - (S)â4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - Journal of Medicinal Chemistry - Figshare [figshare.com]
Navigating Impurity Characterization in the Synthesis of 4-(Difluoromethyl)pyridin-2-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of impurity characterization for 4-(Difluoromethyl)pyridin-2-amine, a key intermediate in the synthesis of various therapeutic agents. We delve into potential impurities arising from different synthetic routes and detail the analytical methodologies crucial for their identification and quantification.
The synthesis of this compound is critical for the development of numerous kinase inhibitors. However, like any chemical process, it is susceptible to the formation of impurities that can impact the safety and efficacy of the final drug product. A thorough understanding and control of these impurities are mandated by regulatory bodies worldwide. This guide compares two primary synthetic pathways to this key intermediate and outlines the analytical strategies for robust impurity profiling.
Comparison of Synthetic Routes and Potential Impurities
Two prevalent methods for the synthesis of this compound are the cyclization of a difluoromethyl-containing precursor and the amination of a pre-formed difluoromethylpyridine ring. Each route presents a unique impurity profile.
Route 1: Cyclization of a Difluoromethyl-Containing Precursor
A scalable and practical synthesis involves a multi-step process starting from 2,2-difluoroacetic anhydride.[1] This route proceeds through several intermediates, including (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile and 4-(difluoromethyl)-N-methoxy-pyridin-2-amine.[1]
Route 2: Amination of 2-Chloro-4-(difluoromethyl)pyridine
An alternative approach involves the Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine. This method offers a more direct route to the final product but can be associated with its own set of process-related impurities.
A comparative summary of potential impurities from these two routes is presented below.
| Impurity Category | Route 1: Cyclization | Route 2: Amination of 2-Chloro-4-(difluoromethyl)pyridine |
| Starting Materials | Unreacted 2,2-difluoroacetic anhydride and other early-stage reactants. | Residual 2-chloro-4-(difluoromethyl)pyridine. |
| Intermediates | Incompletely reacted intermediates such as (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile and 4-(difluoromethyl)-N-methoxy-pyridin-2-amine.[1] | - |
| Byproducts | Side-reaction products from the complex cyclization cascade. Isomeric pyridines. | Byproducts from ligand or base-mediated side reactions. Over-aminated or hydrolyzed products. |
| Reagent-Related Impurities | Residual zinc and other inorganic salts from the reduction step. | Residual palladium catalyst and phosphine ligands. |
| Degradation Products | Products of hydrolysis or oxidation of the final product or intermediates under reaction or storage conditions. | Degradation products formed under the thermal conditions of the amination reaction. |
Experimental Protocols for Impurity Characterization
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of non-volatile organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically employed.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve optimal separation of impurities with varying polarities.
-
Detection: UV detection at a wavelength where the API and potential impurities have significant absorbance (e.g., 254 nm).
-
Quantification: Impurity levels are determined by comparing the peak areas of the impurities to that of a reference standard of the main compound at a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: A split/splitless injector is used to introduce the sample.
-
Oven Temperature Program: A temperature gradient is programmed to separate compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate characteristic fragmentation patterns, which are used to identify the impurities by comparison with spectral libraries or through structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of unknown impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The isolated impurity or the bulk sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Experiments: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, ¹⁹F NMR (due to the difluoromethyl group), and 2D correlation experiments (e.g., COSY, HSQC, HMBC) to determine the complete chemical structure of the impurity.
Workflow for Impurity Characterization
The logical flow for the characterization of impurities in the synthesis of this compound can be visualized as follows:
By implementing a robust analytical strategy that combines chromatographic separation with spectroscopic identification, researchers and drug developers can effectively characterize and control impurities in the synthesis of this compound, ensuring the quality and safety of this vital pharmaceutical intermediate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
